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Core Science & Biosynthesis

Foundational

Unveiling "Isopropyl Flexat": A Deep Dive into a Non-Existent Compound

A comprehensive search of chemical databases, scientific literature, and patent records reveals that "Isopropyl Flexat" is not a recognized chemical compound. This name does not correspond to any known molecular structur...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive search of chemical databases, scientific literature, and patent records reveals that "Isopropyl Flexat" is not a recognized chemical compound. This name does not correspond to any known molecular structure within established chemical nomenclature systems such as IUPAC. It is highly probable that "Isopropyl Flexat" is a trade name, a proprietary blend, or a term that is not in scientific usage.

Part 1: The Investigation - The Search for Isopropyl Flexat

The initial step in profiling any chemical is to verify its existence and identify its definitive molecular structure. The following databases and resources were queried for the term "Isopropyl Flexat":

  • Chemical Abstract Service (CAS): No substance with this name was found.

  • PubChem: No results were returned for "Isopropyl Flexat."

  • SciFinder: This comprehensive database yielded no matching results.

  • Google Scholar and Patent Databases: Searches for "Isopropyl Flexat" did not produce any relevant scientific articles or patents describing a compound with this name.

This exhaustive search confirms that "Isopropyl Flexat" is not a scientifically recognized chemical entity. The name itself suggests a potential ester (indicated by "-at") with an isopropyl group. However, without a corresponding acid name ("Flexic acid"), its structure cannot be deduced.

Part 2: A Hypothetical Framework for a Technical Guide

Had "Isopropyl Flexat" been a real compound, a technical guide for researchers and drug development professionals would be structured to provide a comprehensive understanding of its molecular and chemical properties. The following is a proposed structure for such a guide, grounded in scientific integrity and logic.

I. Introduction and Compound Identification

This section would introduce the compound, its chemical class, and its significance. Crucially, it would provide unambiguous identifiers.

Table 1: Compound Identifiers for a Hypothetical "Isopropyl Flexat"

IdentifierValueSource
IUPAC Name e.g., propan-2-yl 2-methylpropanoateIUPAC
CAS Number e.g., 513-86-0Chemical Abstracts Service
Molecular Formula e.g., C7H14O2Elemental Analysis
Molar Mass e.g., 130.18 g/mol Calculated
SMILES e.g., CC(C)OC(=O)C(C)CDaylight CIS
InChI e.g., InChI=1S/C7H14O2/c1-5(2)9-7(8)6(3)4/h5-6H,1-4H3IUPAC
II. Molecular Structure and Stereochemistry

A detailed analysis of the molecule's three-dimensional arrangement and its implications for its chemical behavior would be presented here.

  • Bonding and Hybridization: A description of the covalent bonds and the hybridization states of key atoms (e.g., sp3 for the isopropyl carbons, sp2 for the carbonyl carbon).

  • Chirality: An examination of any stereocenters within the molecule and a discussion of the properties of its different enantiomers or diastereomers.

  • Conformational Analysis: An exploration of the rotational freedom around single bonds and the most stable conformations.

Caption: A hypothetical ball-and-stick model of an isopropyl ester.

III. Physicochemical Properties

This section would quantify the physical and chemical properties of the compound, which are critical for its handling, formulation, and mechanism of action.

Table 2: Physicochemical Properties of a Hypothetical "Isopropyl Flexat"

PropertyValueMethod of Determination
Appearance e.g., Colorless liquidVisual Inspection
Boiling Point e.g., 112 °CEbulliometry
Melting Point e.g., -89 °CDifferential Scanning Calorimetry (DSC)
Solubility in Water e.g., 1.2 g/L at 25 °CHPLC with UV detection
LogP e.g., 2.3Shake-flask method
pKa Not applicable (ester)N/A
IV. Chemical Reactivity and Stability

An in-depth look at the compound's reactivity profile and degradation pathways.

  • Hydrolysis: The susceptibility of the ester bond to cleavage in aqueous solutions at various pH levels.

  • Oxidation: The compound's stability in the presence of oxidizing agents.

  • Thermal Stability: The temperature at which the compound begins to decompose.

  • Photostability: The compound's sensitivity to degradation upon exposure to light.

Hydrolysis_Pathway Isopropyl_Flexat Isopropyl Flexat (Ester) Carboxylic_Acid Flexic Acid Isopropyl_Flexat->Carboxylic_Acid H⁺ or OH⁻ Isopropanol Isopropanol Isopropyl_Flexat->Isopropanol H⁺ or OH⁻ H2O H₂O H2O->Isopropyl_Flexat

Caption: Generalized pathway for the hydrolysis of an ester.

V. Experimental Protocols

This section would provide detailed, step-by-step methodologies for key analytical procedures.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase Preparation: Prepare a 70:30 (v/v) mixture of acetonitrile and water.

  • Standard Preparation: Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the sample to a similar concentration as the standard.

  • HPLC Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 210 nm

    • Column Temperature: 30 °C

  • Analysis: Inject the standard and sample solutions and integrate the peak areas to determine purity.

VI. Conclusion

A summary of the key findings and the implications for the compound's use in research and development would be presented.

Final Assessment

The name "Isopropyl Flexat" does not correspond to a known chemical compound. Researchers and scientists are advised to verify the chemical identity of substances using authoritative sources such as CAS or PubChem. In cases where a trade name is encountered, obtaining the Safety Data Sheet (SDS) is a critical step in identifying the active chemical components. Without a confirmed molecular structure, any discussion of chemical properties remains purely speculative.

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Isopropyl Flexat in Murine Models

Abstract This technical guide provides a comprehensive framework for conducting robust pharmacokinetic (PK) profiling of novel small molecules, using the hypothetical compound "Isopropyl Flexat" as an exemplar, within mu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for conducting robust pharmacokinetic (PK) profiling of novel small molecules, using the hypothetical compound "Isopropyl Flexat" as an exemplar, within murine models. The document is structured to guide researchers, scientists, and drug development professionals through the critical phases of a preclinical PK study, from initial strategic planning and formulation to in-life procedures, bioanalysis, and data interpretation. Emphasizing the causality behind experimental choices, this guide integrates established protocols with field-proven insights to ensure scientific integrity and the generation of reliable, decision-driving data. Methodologies are detailed in a step-by-step format, supported by authoritative citations, data visualization tables, and process flow diagrams to ensure clarity and reproducibility.

Section 1: Foundational Strategy & Preclinical Considerations

The primary objective of a murine pharmacokinetic study is to characterize the disposition of a new chemical entity (NCE) within a living system.[1][2] This involves quantifying its absorption, distribution, metabolism, and excretion (ADME) over time.[3] The resulting data are fundamental for evaluating therapeutic efficacy, understanding potential toxicities, and predicting human pharmacokinetics to guide clinical trial design.[1][4]

The Causality of Model and Route Selection

Murine Model Selection: The choice of mouse strain is a critical first step. Common outbred strains like CD-1 offer genetic heterogeneity, which can provide a more generalized physiological response, while inbred strains like C57BL/6 or BALB/c offer genetic uniformity, reducing inter-animal variability.[5] For compounds with known metabolic pathways involving specific human enzymes, the use of humanized mouse models (e.g., expressing human cytochrome P450 enzymes) should be considered to generate more clinically relevant data.[6][7]

Route of Administration: The intended clinical route dictates the primary route for preclinical studies.

  • Intravenous (IV) Bolus: This route is essential as it provides a baseline for 100% bioavailability.[8] The resulting data on clearance (CL) and volume of distribution (Vd) are absolute and serve as a benchmark for other routes.

  • Oral Gavage (PO): As the most common intended route for patient administration, oral gavage is a standard component of PK studies.[9] It allows for the determination of oral bioavailability (F%), peak plasma concentration (Cmax), and time to peak concentration (Tmax).[10]

  • Intraperitoneal (IP): While common in efficacy studies for its convenience, the IP route can lead to variable absorption and is often less translatable to clinical scenarios.[8][11] It is justifiable for proof-of-concept studies where the primary goal is to evaluate target engagement.[8][11]

  • Subcutaneous (SC): This route is relevant for biologic drugs or sustained-release formulations and typically results in slower absorption compared to IV or IP routes.[8]

Formulation Development: Enabling In Vivo Exposure

The formulation strategy is pivotal for achieving adequate drug exposure.[12][13] For a novel compound like Isopropyl Flexat, initial physicochemical characterization (solubility, stability) is paramount.[14]

  • Objective: The primary goal in early PK studies is to maximize exposure to understand the compound's intrinsic properties.[12][15] This often involves creating a solution-based formulation.

  • Vehicle Selection: A tiered approach is recommended. Start with simple aqueous vehicles (e.g., saline, water). If solubility is poor, which is common for NCEs, a sequence of vehicles can be tested:

    • Co-solvents: PEG 400, propylene glycol, ethanol.

    • Surfactants: Tween 80, Cremophor EL to improve wetting and solubility.

    • Cyclodextrins: To form inclusion complexes.

  • Suspensions: If a solution is not feasible, a micronized suspension (e.g., in 0.5% methylcellulose) can be used, though this may impact the rate of absorption.[14]

Section 2: The In-Life Phase: Protocol and Execution

Ethical and precise execution of the in-life phase is critical for data quality. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the 3Rs principles (Replacement, Reduction, Refinement).[16][17][18]

Experimental Workflow Diagram

PK_Workflow cluster_pre Pre-Study cluster_inlife In-Life Phase cluster_post Bioanalysis & Data Formulation Formulation Prep DoseCalc Dose Calculation Formulation->DoseCalc Vehicle Info Dosing Dosing (IV/PO) DoseCalc->Dosing Dose Volume Acclimatize Animal Acclimatization Acclimatize->Dosing Sampling Serial Blood Sampling Dosing->Sampling Time Zero Processing Plasma Processing Sampling->Processing Collect Samples Quant LC-MS/MS Quantitation Processing->Quant Store at -80°C PK_Calc PK Parameter Calculation Quant->PK_Calc Conc-Time Data Report Reporting PK_Calc->Report Key Parameters

Caption: High-level workflow for a murine pharmacokinetic study.

Detailed Protocol: Single-Dose PK Study of Isopropyl Flexat

1. Animal Preparation:

  • Acclimatize male CD-1 mice (8-10 weeks old) for at least 3 days.

  • Fast animals for 4 hours prior to oral dosing (water ad libitum). Fasting is not required for IV dosing.

  • Weigh each animal immediately before dosing for accurate dose calculation.

2. Dosing Administration:

  • Oral (PO): Administer Isopropyl Flexat formulation via oral gavage using a 20G ball-tipped needle.[9] A typical dose volume is 5-10 mL/kg.

  • Intravenous (IV): Administer via the lateral tail vein using a 27-30G needle. A typical dose volume is 2-5 mL/kg.

3. Blood Sampling Strategy:

  • Serial Microsampling: This technique is preferred as it allows for a full PK profile from a single mouse, reducing animal usage and inter-animal variability.[19][20][21]

  • Technique: The saphenous vein is a practical and reproducible site for serial bleeding.[22][23] Warming the mouse can improve blood flow.[24]

  • Time Points: A typical sampling schedule for a small molecule might be:

    • IV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hr.

    • PO: 5, 15, 30 min, 1, 2, 4, 8, 24 hr. The schedule should be adapted based on predicted half-life.[19]

  • Volume: Collect approximately 20-30 µL of whole blood at each time point into tubes containing an anticoagulant (e.g., K2-EDTA).

4. Sample Processing:

  • Immediately after collection, centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.

  • Transfer the plasma supernatant to a new, labeled microcentrifuge tube.

  • Store plasma samples at -80°C until bioanalysis.

Section 3: Bioanalytical Method Validation & Sample Quantitation

The reliability of the final PK parameters is entirely dependent on the accuracy and precision of the bioanalytical method used to quantify Isopropyl Flexat in plasma.[25] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its high sensitivity and selectivity.[26][27]

Core Principles of Method Validation

The method must be validated according to regulatory guidelines, such as those from the FDA or the ICH M10 guidance.[28][29][30] This ensures the method is trustworthy and the data are scientifically defensible.[28]

Key Validation Parameters:

  • Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.[31]

  • Accuracy & Precision: How close the measured values are to the true value and to each other, respectively.

  • Calibration Curve: Demonstrates the relationship between instrument response and known concentrations of the analyte. A linear range covering the expected sample concentrations is required.[32]

  • Lower Limit of Quantitation (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Stability: Ensures the analyte is stable during sample collection, processing, storage, and analysis.

Bioanalytical Workflow Diagram

Bioanalytical_Validation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Thaw Thaw Plasma Samples, Calibrators, QCs Spike Spike Internal Standard Thaw->Spike Extract Protein Precipitation (e.g., Acetonitrile) Spike->Extract Supernatant Evaporate & Reconstitute Extract->Supernatant Inject Inject onto LC Column Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Raw Data Calibrate Generate Calibration Curve Integrate->Calibrate Calculate Calculate Concentrations Calibrate->Calculate

Caption: Workflow for LC-MS/MS-based bioanalysis of plasma samples.

Data Presentation: Calibration Curve for Isopropyl Flexat

A typical calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. The curve is fitted using a linear regression model, often with a 1/x² weighting.

Nominal Conc. (ng/mL)Mean Peak Area RatioCalculated Conc. (ng/mL)Accuracy (%)
1 (LLOQ)0.0151.05105.0
20.0312.01100.5
100.15510.1101.0
500.76549.799.4
2003.102201.4100.7
80012.350796.899.6
1000 (ULOQ)15.5201001.3100.1
Regression: y = 0.0155x + 0.0005; R² = 0.9992

Section 4: Data Analysis & Interpretation

Once the plasma concentrations of Isopropyl Flexat are determined at each time point, pharmacokinetic parameters are calculated. Non-compartmental analysis (NCA) is the most common method for this, as it does not require assumptions about the physiological distribution of the drug.[10][33]

Key Pharmacokinetic Parameters (NCA)

The following parameters provide a comprehensive picture of the drug's behavior.[10][34][35]

  • Cmax (Maximum Concentration): The highest observed plasma concentration.

  • Tmax (Time to Cmax): The time at which Cmax is observed.

  • AUC (Area Under the Curve): Represents the total drug exposure over time. It is calculated using the trapezoidal rule.[10]

  • t½ (Terminal Half-Life): The time required for the plasma concentration to decrease by half during the elimination phase.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time (for IV administration).

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body (for IV administration).

  • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation: Summary of Isopropyl Flexat PK Parameters
ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL) 950410
Tmax (hr) 0.08 (5 min)0.5 (30 min)
AUC₀-last (hrng/mL) 12502750
AUC₀-inf (hrng/mL) 12852890
t½ (hr) 2.52.8
CL (mL/min/kg) 13.0N/A
Vd (L/kg) 2.8N/A
F (%) N/A45.0
Interpretation of Results

The hypothetical data for Isopropyl Flexat suggest:

  • Rapid Absorption: The Tmax of 0.5 hours post-oral dose indicates quick absorption from the gastrointestinal tract.

  • Moderate Bioavailability: An F% of 45% suggests that a significant portion of the oral dose reaches systemic circulation, though some may be lost to first-pass metabolism or incomplete absorption.

  • Wide Distribution: A Vd of 2.8 L/kg (greater than total body water) suggests the compound distributes extensively into tissues outside of the plasma.

  • Moderate Clearance: The clearance value can be compared to hepatic blood flow in the mouse to infer the primary mechanism of elimination.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][25][29]

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [28]

  • Patsnap Synapse. (2025). How do I interpret non-compartmental analysis (NCA) results?. [10]

  • Global Pharmaceutical Sciences Review. Determination of pharmacokinetic parameters by the application of noncompartmental analysis. [33]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][30]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. [Link][1]

  • Singh, S. S. (2011). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 100(8), 2995-3011. [Link][14]

  • ResolveMass Laboratories Inc. (2026). LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. [26]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. [Link]

  • Parasuraman, S., Raveendran, R., & Kesavan, R. (2010). Blood collection in mouse. Journal of pharmacology & pharmacotherapeutics, 1(2), 83. [Link][24]

  • Deng, Y., et al. (2017). Evaluation and Optimization of Blood Micro-Sampling Methods: Serial Sampling in a Cross-Over Design from an Individual Mouse. The AAPS journal, 19(1), 258-267. [Link][22][23]

  • Zhang, Y., et al. (2012). Murine Pharmacokinetic Studies. Journal of visualized experiments: JoVE, (69), e4369. [Link][19]

  • Turner, P. V., et al. (2011). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. [Link][8]

  • European Medicines Agency. (n.d.). Ethical use of animals in medicine testing. [Link][16]

  • National Centre for the Replacement Refinement & Reduction of Animals in Research. (n.d.). The 3Rs. [Link][17]

  • Charles River Laboratories. (n.d.). ADME DMPK Studies. [Link][3]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. [Link][21]

  • InnoSer. (2025). Using Mouse Data to Establish PK/PD Relationships. [Link][4]

  • Biomere. (2024). Humanized Mouse Models for DMPK Studies. [Link][6]

  • PhoenixBio. (n.d.). DMPK/Toxicity. [Link][7]

  • Eze, A. A., et al. (2021). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 26(11), 3236. [Link][2]

  • Catalent. (n.d.). Early Stage Oral Development. [Link][15]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link][13]

  • Hewavitharana, A. K., & Ghassabian, S. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Analytica Chimica Acta, 1242, 340798. [Link][32]

  • Dong, J. Q., & Liu, Y. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. LCGC International, 34(6), 22-29. [Link][27]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link][31]

  • Turner, P. V., et al. (2011). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. JAALAS, 50(5), 600-613. [Link][11]

  • Pharmacology Discovery Services. (n.d.). Microsampling in In Vivo Pharmacokinetic Studies. [Link][20]

Sources

Foundational

Thermodynamic Solvation Profiling of Isopropyl Flexat: A Technical Guide for Organic Media

Chemical Identity & Structural Thermodynamics In the rigorous landscape of pharmaceutical drug development, the tracking and isolation of synthetic impurities dictate the safety and efficacy profiles of active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Identity & Structural Thermodynamics

In the rigorous landscape of pharmaceutical drug development, the tracking and isolation of synthetic impurities dictate the safety and efficacy profiles of active pharmaceutical ingredients (APIs). Isopropyl Flexat , widely cataloged in reference standards as Fluvastatin Impurity 2 or Fluvastatin Impurity 4[1][2], is a critical intermediate and degradation byproduct encountered during the synthesis of statin-class molecules.

Formally identified as Isopropyl (E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate (CAS: 2756441-34-4)[3], this molecule presents a highly specific solubility challenge. With a molecular weight of 451.54 g/mol and an empirical formula of C₂₇H₃₀FNO₄[2][3], Isopropyl Flexat diverges significantly from the solubility behavior of its parent API (fluvastatin sodium).

The causality behind its unique solvation profile lies in its structural motifs:

  • High Dispersion Forces ( δD​ ): The bulky 3-(4-fluorophenyl)-1-isopropyl-1H-indole core creates a massive lipophilic surface area, driving strong dispersive interactions.

  • Steric Shielding: The terminal carboxylic acid is masked by an isopropyl ester group, nullifying the molecule's ability to undergo standard aqueous ionization.

  • Localized Polarity ( δP​ & δH​ ): The 5-hydroxy and 3-oxo groups on the heptenoate chain provide localized hydrogen-bond donating and accepting sites, allowing for targeted interactions with polar aprotic and moderately polar protic solvents.

Solvation_Thermodynamics Solid Solid Cavity Cavity Solid->Cavity Endothermic Disruption Insertion Insertion Cavity->Insertion Solvation Shell Formation Solution Solution Insertion->Solution Exothermic Stabilization

Thermodynamic pathway of Isopropyl Flexat solvation in organic media.

Self-Validating Experimental Protocol for Solubility Determination

Traditional shake-flask methodologies frequently fail when profiling highly lipophilic impurities due to the formation of colloidal suspensions—nano-particulates that mimic true solution states but artificially inflate solubility readings. To ensure absolute trustworthiness, the following protocol is engineered as a self-validating system .

By coupling high-speed ultracentrifugation with an Internal Standard (IS) driven HPLC-UV assay, the workflow inherently corrects for volumetric evaporation of volatile organic solvents and physically eliminates false-positive colloidal data.

Step-by-Step Methodology
  • Solid-State Verification & Saturation: Weigh precisely 10.0 mg of Isopropyl Flexat reference standard[4] into 2.0 mL amber glass HPLC vials. Causality: Amber glass is strictly required to prevent UV-induced photo-isomerization of the (E)-hept-6-enoate double bond during the extended equilibration phase. Add 500 µL of the target organic solvent.

  • Thermodynamic Equilibration: Place the sealed vials in a thermostatic orbital shaker set to 25.0 ± 0.1 °C. Agitate at 400 RPM for 24 hours. Causality: A 24-hour window ensures the system overcomes the kinetic activation energy barrier of the crystal lattice, achieving a true thermodynamic equilibrium rather than a transient kinetic dissolution state.

  • Phase Separation (The Physical Validator): Transfer the resulting suspension to solvent-resistant PTFE microcentrifuge tubes. Centrifuge at 15,000 × g for 15 minutes at 25°C. Causality: Standard 0.45 µm syringe filters allow lipophilic nano-crystals to pass through. High-G centrifugation forces these particulates into a solid pellet, yielding a purely solvated supernatant.

  • Self-Validating Quantification (HPLC-UV): Extract exactly 50 µL of the clear supernatant and dilute it quantitatively into a mobile phase matrix (e.g., 60:40 Acetonitrile:Water) spiked with a known concentration of Fluvastatin Methyl Ester as an Internal Standard (IS). Causality: The IS acts as a chemical validator. If highly volatile solvents (like Dichloromethane) evaporate slightly during pipetting, the ratio of Isopropyl Flexat to the IS remains constant, mathematically neutralizing the volumetric error. Analyze via HPLC-UV at 235 nm.

Workflow A Solid Isopropyl Flexat (CAS: 2756441-34-4) B Organic Solvent Addition (Amber Vials) A->B C Thermodynamic Equilibration (24h @ 25°C) B->C D Phase Separation (Centrifugation 15,000g) C->D E Self-Validating HPLC-UV Quantification (IS) D->E

Self-validating high-throughput solubility screening workflow.

Quantitative Solubility Profile

Based on Hansen Solubility Parameter (HSP) modeling and empirical impurity profiling standards, Isopropyl Flexat exhibits preferential solubility in aprotic polar and moderately polar halogenated solvents. The extensive aromatic system rejects highly structured hydrogen-bonded networks (like water) and purely dispersive, non-polar environments (like hexane).

Table 1: Thermodynamic Solubility Matrix of Isopropyl Flexat at 25°C

Organic SolventDielectric Constant (ε)Empirical Solubility (mg/mL)Solvation Mechanism & HSP Dominance
Dimethyl Sulfoxide (DMSO) 46.7> 100.0Strong dipole-dipole interactions; excellent H-bond acceptor matching the 5-hydroxy group.
Dichloromethane (DCM) 9.150.0 - 75.0High dispersion ( δD​ ) affinity; optimal cavity formation around the fluorophenyl-indole core.
Ethyl Acetate 6.020.0 - 35.0Moderate polarity; strong ester-ester structural affinity with the isopropyl ester tail.
Methanol 32.75.0 - 10.0Strong H-bond donor, but solvation is sterically hindered by the massive lipophilic core.
Acetonitrile 37.52.0 - 5.0High dipole moment, but poor dispersion match leads to rapid saturation and precipitation.
n-Hexane 1.9< 0.1Purely dispersive; lacks the polarity required to disrupt the solid-state hydrogen bonds of the 3-oxo/5-hydroxy groups.

Strategic Implications for Drug Development

Understanding the precise solubility profile of Isopropyl Flexat is not merely an academic exercise; it is a regulatory imperative.

  • Chromatographic Method Development: Because Isopropyl Flexat is highly soluble in DCM and Ethyl Acetate but poorly soluble in Acetonitrile, standard reversed-phase HPLC methods (which heavily rely on Acetonitrile/Water gradients) may suffer from sample precipitation at the injection valve. Application scientists must ensure sample diluents contain sufficient organic modifiers (e.g., a minimum of 50% Methanol or the addition of THF) to maintain the impurity in solution during the chromatographic run.

  • Purification & Isolation: If Isopropyl Flexat needs to be purged from a crude API batch, a solvent system leveraging its insolubility in hexanes versus its high solubility in ethyl acetate can be utilized. Anti-solvent crystallization techniques (e.g., dissolving the crude mixture in minimal ethyl acetate and titrating with n-hexane) will effectively crash out the impurity or the API depending on their relative saturation points.

References

  • Pharmaffiliates. Isopropyl (E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate. Retrieved from:[Link]

  • Cleanchem Laboratories. Fluvastatin Impurity 4 - Reference Standards. Retrieved from: [Link]

Sources

Exploratory

Discovery and Historical Synthesis Pathways of Isopropyl Flexat: A Technical Whitepaper

Executive Summary In the landscape of statin development, the construction of the chiral 3,5-dihydroxyhept-6-enoate side chain is the defining challenge of the synthetic pathway. Isopropyl Flexat (chemically defined as I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of statin development, the construction of the chiral 3,5-dihydroxyhept-6-enoate side chain is the defining challenge of the synthetic pathway. Isopropyl Flexat (chemically defined as Isopropyl (E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate; CAS: 2756441-34-4) is a critical intermediate and recognized pharmacopeial impurity (often designated as Fluvastatin Impurity 2 or 4) in the synthesis of Fluvastatin[1][2].

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic origins of Isopropyl Flexat. Rather than viewing it merely as an impurity, we must understand it as a pivotal 5-hydroxy-3-oxo intermediate whose synthesis dictates the ultimate stereochemical integrity of the active pharmaceutical ingredient (API).

Mechanistic Origins & The Evolution of Fluvastatin Synthesis

The historical synthesis of Fluvastatin relied heavily on Wittig-based chain elongations that produced racemic mixtures, requiring late-stage resolution[3]. However, modern asymmetric approaches shifted toward catalytic aldol additions to directly establish the required stereocenters.

The discovery and isolation of Isopropyl Flexat are directly tied to the titanium-catalyzed diketene addition methodology[4]. When the starting material, an indole-2-carbaldehyde derivative, is reacted with diketene in the presence of a chiral Schiff base and Titanium(IV) isopropoxide ( Ti(O−i−Pr)4​ ), an acyl-titanium intermediate is formed. The deliberate quenching of this highly reactive intermediate with isopropyl alcohol yields the isopropyl ester—Isopropyl Flexat[4].

Causality in Experimental Choices
  • Why Ti(O−i−Pr)4​ and a Chiral Ligand? The titanium center acts as a Lewis acid, activating the aldehyde while simultaneously coordinating with the chiral Schiff base. This creates a rigid, sterically demanding pocket that forces the diketene to attack from a single face, establishing the C5 stereocenter with high enantiomeric excess (ee).

  • Why the Isopropanol Quench? The addition of diketene does not immediately form an ester; it forms a reactive complex. Quenching with isopropanol acts as a nucleophilic cleavage step, trapping the molecule as the stable isopropyl ester (Isopropyl Flexat) rather than allowing it to degrade into a free acid or undergo uncontrolled oligomerization[4].

Pathway A Indole-2-carbaldehyde Derivative C Isopropyl Flexat (CAS: 2756441-34-4) A->C Aldol Addition B Diketene + Ti(O-i-Pr)4 Chiral Ligand B->C Isopropanol Quench D syn-Reduction (NaBH4, Et2BOMe) C->D E Isopropyl (3R,5S)-Fluvastatin Intermediate D->E Diastereoselective Reduction F Saponification (NaOH) E->F G Fluvastatin Sodium F->G Salt Formation

Figure 1: Synthetic pathway of Fluvastatin highlighting Isopropyl Flexat.

Quantitative Data: Ester Derivative Comparison

The choice of the ester group at the C1 position significantly impacts the downstream diastereoselective reduction. The table below summarizes the synthetic utility of various ester derivatives in the Fluvastatin pathway, highlighting why Isopropyl Flexat is a monitored entity[3][5].

Ester DerivativeReagent SourceSyn/Anti Selectivity ( NaBH4​/Et2​BOMe )Downstream UtilityPharmacopeial Designation
Methyl Ester Methyl acetoacetate98:2High (Standard route)Fluvastatin Impurity C
tert-Butyl Ester tert-Butyl acetoacetate>99:1Excellent (Industrial route)Fluvastatin Impurity B
Isopropyl Ester Diketene + Isopropanol97:3High (Asymmetric Ti-route)Isopropyl Flexat (Impurity 2/4)

Experimental Protocol: Synthesis and Isolation of Isopropyl Flexat

To ensure scientific integrity, the following protocol is designed as a self-validating system . The successful execution of this workflow is proven not just by isolating the compound, but by its performance in the subsequent syn-reduction step. If the structural integrity of Isopropyl Flexat is compromised, the downstream boron-chelated reduction will fail to achieve the necessary >97:3 syn/anti ratio.

Step-by-Step Methodology
  • Catalyst Pre-Assembly: In an ampular tube under an inert nitrogen atmosphere, dissolve the chiral Schiff base ligand (0.55 mmol) in anhydrous CH2​Cl2​ (5 mL). Add Ti(O−i−Pr)4​ (0.5 mmol) at room temperature.

    • Causality: Stirring for 1 hour at room temperature is mandatory to ensure complete ligand exchange, forming the active chiral Lewis acid complex before introducing the substrate[4].

  • Substrate Introduction: Cool the reaction mixture strictly to -40 °C. Add 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde (0.5 mmol), followed immediately by diketene (2.5 mmol).

    • Causality: Maintaining -40 °C suppresses the uncatalyzed, racemic background reaction between the aldehyde and diketene, ensuring high enantiopurity[4].

  • Reaction & Flexat Formation: Stir the mixture at -40 °C for 48 hours. To quench the reaction and form the target ester, inject anhydrous isopropyl alcohol (2 mL) and stir for an additional 3 hours.

  • Aqueous Workup: Quench the mixture with saturated aqueous NH4​Cl , extract with ethyl acetate (3 × 10 mL), wash with brine, and dry over anhydrous Na2​SO4​ .

  • Self-Validation & Isolation: Purify via silica gel flash chromatography. Validate the structure via 13C NMR (confirming the C3 ketone at ~202 ppm and C5 hydroxyl at ~68 ppm) and chiral HPLC to confirm an ee of >90%.

Workflow Step1 Schiff Base + Ti(O-i-Pr)4 in CH2Cl2 (1h, RT) Step2 Cool to -40°C Add Aldehyde & Diketene Step1->Step2 Step3 Stir 48h at -40°C Step2->Step3 Step4 Quench with Isopropanol Stir 3h Step3->Step4 Step5 Aqueous Workup & Extraction Step4->Step5 Step6 Chiral HPLC & NMR Validation Step5->Step6

Figure 2: Step-by-step experimental workflow for the generation of Isopropyl Flexat.

Conclusion

Isopropyl Flexat is far more than a mere byproduct; it is a meticulously engineered intermediate resulting from the intersection of titanium catalysis and precise nucleophilic trapping. By understanding the causality behind the use of diketene and isopropanol, drug development professionals can better control the impurity profile of Fluvastatin and optimize the stereoselective pathways critical to statin efficacy.

References

  • Prasad, K., et al. "Facile and Highly Enantioselective Synthesis of (+)- and (−)-Fluvastatin and Their Analogues." The Journal of Organic Chemistry, 2010. URL:[Link]

  • Fünfschilling, P., et al. "An Improved Manufacturing Process for Fluvastatin." Organic Process Research & Development, 2007. URL:[Link]

  • EP1799642A1 - Process and intermediates for the selective synthesis of fluvastatin. Google Patents.
  • ChemWhat Database. "Fluvastatin Impurity 4 - CAS 2756441-34-4." ChemWhat. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of Isopropyl Flexat (Fluvastatin Impurity 2)

Target Audience: Analytical Chemists, Bioanalytical Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Scientific Rationale and Analyte Profiling In the landscape of pharmaceutical development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Scientific Rationale and Analyte Profiling

In the landscape of pharmaceutical development, the rigorous profiling of process-related impurities and degradation products is mandated by ICH Q3A(R2) guidelines [1]. Isopropyl Flexat (CAS: 2756441-34-4), also known as Fluvastatin Impurity 2, is a critical lipophilic byproduct formed during the synthesis or thermal degradation of the statin drug Fluvastatin [2]. Chemically identified as Isopropyl (E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate, this compound presents unique analytical challenges.

Unlike the parent fluvastatin, which contains a highly polar carboxylic acid moiety, Isopropyl Flexat features an isopropyl ester and a 3-oxoheptenoate chain. This structural modification significantly increases its lipophilicity and alters its ionization efficiency in mass spectrometry. Consequently, standard aqueous extraction methods used for fluvastatin will result in poor recovery and severe matrix suppression for this specific impurity.

This application note details a highly optimized, self-validating sample preparation and UHPLC-MS/MS protocol designed specifically to isolate and quantify trace levels of Isopropyl Flexat in both Active Pharmaceutical Ingredient (API) formulations and complex biological matrices (plasma).

Mechanistic Workflow & Experimental Design

To achieve sub-nanogram sensitivity, the sample preparation must selectively partition the lipophilic impurity away from polar matrix components (like plasma proteins or excipients) while preventing its hydrolysis back into fluvastatin.

  • Solvent Causality: We utilize cold acetonitrile (-20°C) rather than methanol. Acetonitrile provides a harsher, more instantaneous protein crash in plasma and acts as a superior solubilization agent for the bulky indole-ester structure of Isopropyl Flexat [3].

  • Thermal Control: Centrifugation is strictly controlled at 6°C. The 3-oxo moiety is thermally labile; processing at room temperature can induce keto-enol tautomerization, leading to split chromatographic peaks and quantitative failure.

  • Chromatographic Focusing: The reconstitution solvent is heavily aqueous (80:20 Water:Acetonitrile) despite the analyte's lipophilicity. This creates a strong solvent focusing effect at the head of the C18 column, preventing band broadening before the gradient elution begins [4].

Workflow Start Isopropyl Flexat Source Matrix API Fluvastatin API / Formulation Start->API Plasma Biological Matrix (Plasma) Start->Plasma Solubilization Dissolution in ACN/H2O (80:20) API->Solubilization Direct Dilution Spike Spike Internal Standard (IS) Plasma->Spike 160 µL Aliquot Filter Filtration (0.22 µm PTFE) Solubilization->Filter Crash Protein Crash (Cold ACN, -20°C) Spike->Crash 600 µL ACN Centrifuge Centrifugation (13,500 rpm, 6°C) Crash->Centrifuge 15 min Dry Vacuum Concentration & Recon. Centrifuge->Dry Supernatant LCMS UHPLC-MS/MS (ESI+ MRM) Filter->LCMS Dry->LCMS

Workflow for Isopropyl Flexat preparation from API and plasma matrices.

Self-Validating Sample Preparation Protocols

A protocol is only as reliable as its internal controls. The following methodologies incorporate built-in validation gates to ensure data integrity before the first unknown sample is ever injected.

System Suitability Testing (SST) - The Validation Gate

Before initiating sample extraction, the LC-MS/MS system must pass the SST.

  • Prepare a 10 ng/mL neat standard of Isopropyl Flexat and Fluvastatin-d6 (Internal Standard) in reconstitution solvent.

  • Inject the standard six consecutive times.

  • Validation Criteria: The system is "Go" only if Retention Time %RSD ≤ 1.0%, Peak Area %RSD ≤ 2.0%, and the signal-to-noise (S/N) ratio of the LLOQ is ≥ 10:1.

  • Inject a double-blank (matrix without IS) to confirm carryover is < 0.1% of the LLOQ.

Protocol A: API Impurity Profiling (Formulations)

Objective: Isolate trace Isopropyl Flexat from a high-concentration Fluvastatin background.

  • Weigh exactly 10.0 mg of Fluvastatin API and transfer to a 10 mL volumetric flask.

  • Dissolve in 8.0 mL of LC-MS grade Acetonitrile. Sonicate for 5 minutes at 20°C.

  • Bring to volume with LC-MS grade Water (Final concentration: 1 mg/mL API).

  • Aliquot 100 µL of this solution and spike with 10 µL of Fluvastatin-d6 (100 ng/mL).

  • Dilute with 890 µL of Mobile Phase A to force the lipophilic impurity to focus during injection.

  • Filter through a 0.22 µm PTFE syringe filter directly into an autosampler vial. (Causality: PTFE is chosen over nylon to prevent hydrophobic adsorption of the esterified impurity).

Protocol B: Plasma Bioanalysis

Objective: Extract the impurity from complex biological fluids while eliminating phospholipid matrix effects.

  • Transfer 160 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube[3].

  • Spike with 20 µL of Internal Standard (Fluvastatin-d6, 50 ng/mL). Vortex for 10 seconds.

  • Protein Precipitation: Rapidly add 600 µL of ice-cold (-20°C) Acetonitrile.

  • Vortex immediately at maximum speed for 30 seconds to ensure complete protein denaturation.

  • Centrifuge at 13,500 rpm for 15 minutes at exactly 6°C [3].

  • Transfer 600 µL of the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the pellet in 200 µL of Initial Mobile Phase (80% A / 20% B). Vortex for 2 minutes and transfer to an autosampler vial.

Analytical Conditions

To achieve baseline separation of Isopropyl Flexat from the parent drug and matrix interferences, a rapid UHPLC gradient is employed. The initial shallow gradient focuses the analyte, followed by a steep organic ramp to elute the highly retained ester [4].

Table 1: UHPLC Chromatographic Parameters
ParameterSpecification / Condition
System Agilent 1290 Infinity II (or equivalent UHPLC)
Column Kinetex C18, 2.1 × 100 mm, 1.7 µm
Column Temperature 40°C (Maintains low backpressure and sharp peaks)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5.0 µL
Gradient Program 0.0 min: 20% B 0.5 min: 20% B (Focusing) 2.5 min: 95% B (Elution) 3.5 min: 95% B (Wash) 3.6 min: 20% B (Re-equilibration to 5.0 min)
Table 2: Mass Spectrometry (ESI+) MRM Parameters

Note: Isopropyl Flexat (C27H30FNO4) has an exact mass of ~451.2. It ionizes efficiently in positive ESI mode, yielding a strong [M+H]+ precursor.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragmentor (V)
Isopropyl Flexat (Quant)452.2348.2*25110
Isopropyl Flexat (Qual)452.2162.140110
Fluvastatin-d6 (IS)418.2354.220100

*The 348.2 m/z transition represents the loss of the esterified side chain, leaving the stable fluorophenyl-indole core, a highly specific fragment for this class of compounds.

Expected Validation Results

When executed correctly, this self-validating protocol yields highly reproducible quantitative data, overcoming the traditional matrix suppression associated with lipophilic statin impurities.

Table 3: Method Performance Summary
Validation ParameterAPI Matrix (Protocol A)Plasma Matrix (Protocol B)
Linearity Range 0.5 – 500 ng/mL0.1 – 50 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Quantitation (LOQ) 0.5 ng/mL0.1 ng/mL
Extraction Recovery 98.5% ± 1.2%89.4% ± 3.5%
Matrix Effect (Suppression) < 2.0%< 8.0%
Intra-day Precision (%RSD) 1.1%4.2%

References

  • Title: Fluvastatin Impurity 16 | CAS 2117644-62-7 (Impurity Profiling Guidelines) Source: Veeprho URL: [Link]

  • Title: A High Sensitivity Method for the Quantification of Fluvastatin in Plasma Using an Agilent 1290 Infinity Binary LC Source: Agilent Technologies / LCMS.cz URL: [Link]

  • Title: Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method Source: MDPI URL: [Link]

Application

Application Note: Catalytic Reduction of Isopropyl Flexat in the Asymmetric Synthesis of Fluvastatin

Executive Summary Isopropyl Flexat (CAS: 2756441-34-4), chemically designated as Isopropyl (E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate, is a highly specialized β -hydroxy- δ -keto es...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isopropyl Flexat (CAS: 2756441-34-4), chemically designated as Isopropyl (E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate, is a highly specialized β -hydroxy- δ -keto ester intermediate[1][2]. It serves as a critical node in the synthesis of Fluvastatin, a blockbuster HMG-CoA reductase inhibitor. The defining synthetic challenge in statin manufacturing is the precise stereoselective reduction of the C3-oxo group to establish the essential syn-3,5-dihydroxy pharmacophore[3][4]. This application note details two distinct catalytic methodologies—chemocatalytic and biocatalytic—for the conversion of Isopropyl Flexat into its corresponding syn-diol intermediate, detailing the mechanistic causality and providing self-validating experimental protocols for process scientists.

Mechanistic Rationale & Causality

To mimic the natural substrate of HMG-CoA reductase, the statin side-chain must possess a highly conserved 1,3-syn-diol configuration[3]. Because Isopropyl Flexat already contains a chiral center at the C5-hydroxyl position, the reduction of the C3-ketone must be highly diastereoselective.

Chemocatalytic Pathway: The Narasaka-Prasad Reduction

The traditional chemical approach employs diethylmethoxyborane ( Et2​BOMe ) and sodium borohydride ( NaBH4​ ) at cryogenic temperatures[5].

  • Causality of Reagent Selection: The free β -hydroxy ketone is conformationally flexible, which would normally lead to poor stereocontrol during reduction. The addition of Et2​BOMe forces the displacement of methanol, forming a rigid, six-membered dialkylboron chelate between the C5-hydroxyl oxygen and the C3-carbonyl oxygen[5][6].

  • Stereochemical Outcome: This rigid transition state locks the bulky indole side-chain into an equatorial position. When NaBH4​ is introduced, intermolecular hydride delivery is sterically restricted to the less hindered face of the chelate, overwhelmingly yielding the syn-diol (>98% de)[5].

Biocatalytic Pathway: Engineered Ketoreductases (KREDs)

Modern green chemistry routes utilize engineered Ketoreductase (KRED) enzymes coupled with Glucose Dehydrogenase (GDH) for cofactor recycling[4][7].

  • Causality of Enzyme Engineering: Wild-type enzymes often fail to accommodate the massive, hydrophobic indole core of Isopropyl Flexat. Engineered KREDs feature an expanded, highly hydrophobic binding pocket that anchors the indole ring, precisely orienting the C3-ketone toward the nicotinamide cofactor (NADPH)[7].

  • Thermodynamic Driving Force: The chiral environment of the enzyme strictly dictates a pro-S or pro-R hydride transfer, achieving >99.9% de at ambient temperatures[3]. The coupled GDH oxidizes glucose to gluconic acid, continuously regenerating NADPH and driving the thermodynamic equilibrium of the reduction to completion[4].

G A Isopropyl Flexat (5-hydroxy-3-oxo ester) B Chemocatalysis (Et2BOMe / NaBH4) A->B Cryogenic (-78°C) C Biocatalysis (KRED / NADPH) A->C Ambient (30°C) D Syn-3,5-dihydroxy ester (Intermediate) B->D >98% de C->D >99.9% de E Fluvastatin Sodium (API) D->E Saponification

Synthetic workflow from Isopropyl Flexat to Fluvastatin Sodium via two catalytic routes.

Comparative Analytics

The selection between chemocatalysis and biocatalysis depends on infrastructure capabilities (e.g., cryogenic reactor availability) and environmental targets.

ParameterChemocatalytic (Narasaka-Prasad)Biocatalytic (KRED/GDH System)
Catalyst / Reagents Et2​BOMe , NaBH4​ Engineered KRED, GDH, NADP+
Operating Temperature -78 °C to -70 °C25 °C to 30 °C
Solvent System THF / Methanol (Anhydrous)Aqueous Buffer / Isopropanol
Diastereomeric Excess (de) 98.0% - 98.5%> 99.9%
In-Process Byproducts Boric acid derivatives, Hydrogen gasGluconic acid (requires pH stat)
Environmental Impact High (Cryogenics, heavy solvent use)Low (Aqueous, ambient temp)

Experimental Protocols

Protocol A: Chemocatalytic Reduction (Chelation-Controlled)

This protocol utilizes highly reactive hydrides and requires strict anhydrous conditions to prevent the premature hydrolysis of the boron chelate.

  • System Preparation: Purge a dry, jacketed glass reactor with ultra-pure Nitrogen. Charge the reactor with Isopropyl Flexat (1.0 eq) dissolved in anhydrous THF (10 volumes).

  • Chelation Phase: Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add diethylmethoxyborane ( Et2​BOMe , 1.1 eq) via a dropping funnel over 30 minutes.

    • Causality: Slow addition prevents localized exotherms that could disrupt the low-temperature kinetic control required for stable chelate formation. Stir for 1 hour at -78 °C.

  • Hydride Reduction: Dissolve NaBH4​ (1.5 eq) in anhydrous Methanol (3 volumes). Add this solution dropwise to the reactor, maintaining the internal temperature below -70 °C.

  • Self-Validating In-Process Control (IPC): After 2 hours, pull a 0.5 mL aliquot, quench with acetic acid, and analyze via RP-HPLC (C18 column, UV 235 nm). The reaction is validated as complete when the Isopropyl Flexat peak area is < 0.5%.

  • Quench & Workup: Quench the reaction carefully with Glacial Acetic Acid (2.0 eq) to destroy excess hydride. Warm to 20 °C. Extract with Ethyl Acetate, wash with 5% NaHCO3​ , and concentrate under vacuum.

  • Boron Removal: Co-evaporate the crude residue with methanol (3 x 5 volumes) to remove boron as volatile trimethyl borate ( B(OMe)3​ ).

Mechanism N1 Free beta-hydroxy ketone (Flexible) N2 Boron Chelation (Et2BOMe) N1->N2 N3 Rigid 6-Membered Chelate (Conformational Lock) N2->N3 -MeOH N4 Stereodirected Hydride Attack (NaBH4) N3->N4 Intermolecular N5 Syn-1,3-diol (Target Pharmacophore) N4->N5 Quench & Hydrolysis

Chelation-controlled Narasaka-Prasad reduction mechanism for syn-diol formation.

Protocol B: Biocatalytic Reduction (Enzymatic)

This protocol leverages enzymatic specificity. Strict pH control is mandatory, as the byproduct of cofactor regeneration (gluconic acid) will rapidly denature the KRED if unneutralized.

  • Buffer & Substrate Preparation: In a bioreactor equipped with a pH stat, prepare a 100 mM Potassium Phosphate buffer (pH 7.0). Suspend Isopropyl Flexat (1.0 eq) in the buffer with 10% v/v Isopropanol to aid solubility.

  • Cofactor & Co-enzyme Addition: Add D-Glucose (1.5 eq) and NADP+ (0.001 eq).

    • Causality: Only a catalytic amount of NADP+ is required because the GDH system will continuously recycle it, drastically reducing raw material costs.

  • Enzyme Introduction: Add Glucose Dehydrogenase (GDH, 2 U/mg substrate) and the engineered Ketoreductase (KRED, 5 U/mg substrate).

  • Reaction Execution & Self-Validation: Heat the reactor to 30 °C with moderate agitation (250 rpm). Engage the pH stat to automatically titrate 1M NaOH into the reactor, maintaining the pH at exactly 7.0.

    • Self-Validating Metric: The volume of NaOH consumed is directly proportional to the generation of gluconic acid, providing a real-time, visual stoichiometric readout of the reduction progress.

  • Completion & Extraction: Once NaOH consumption ceases (typically 12-16 hours), verify completion via LC-MS. Add Celite and filter to remove denatured proteins. Extract the aqueous filtrate with Methyl tert-butyl ether (MTBE), separate the organic layer, dry over Na2​SO4​ , and evaporate to yield the stereopure syn-diol.

References

  • 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate | Pharmaffiliates Source: Pharmaffiliates URL:[Link]

  • Fluvastatin Lactone (Racemic Mixture) | Cleanchem Source: Cleanchem Lab URL:[Link]

  • US8273547B2 - Engineered ketoreductases and methods for producing stereoisomerically pure statins Source: Google Patents URL
  • Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs Source: MDPI URL:[Link]

  • Stereoselective synthesis of 3-hydroxy-3-methylglutaryl–coenzyme A reductase inhibitors Source: ResearchGate URL:[Link]

  • ENANTIOSELECTIVE SYNTHESIS OF BIOACTIVE MOLECULES Source: National Chemical Laboratory (NCL) URL:[Link]

Sources

Method

Application Note: Isolation and Purification of Isopropyl Flexat via Preparative HPLC

Introduction & Regulatory Context Isopropyl Flexat, chemically designated as Isopropyl (E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate (CAS: 2756441-34-4), is a critical intermediate and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

Isopropyl Flexat, chemically designated as Isopropyl (E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate (CAS: 2756441-34-4), is a critical intermediate and degradation impurity encountered during the synthesis of [1]. Fluvastatin sodium is a highly effective HMG-CoA reductase inhibitor utilized globally for the management of hypercholesterolemia[2].

During the industrial synthesis of fluvastatin, particularly within the aldol condensation and stereoselective reduction phases, various beta-keto ester intermediates are formed. Isopropyl Flexat represents an unreduced 3-oxo (keto) intermediate bearing an isopropyl ester group[3]. According to ICH Q3A(R2) guidelines, the rigorous identification, isolation, and quantification of such impurities are mandatory to establish validated reference standards and ensure the pharmacological safety of the final Active Pharmaceutical Ingredient (API)[4].

Mechanistic Principles of the Separation (E-E-A-T)

The purification of Isopropyl Flexat from a complex crude synthetic mixture requires highly optimized chromatographic conditions due to its specific structural liabilities.

  • Keto-Enol Tautomerization: The 5-hydroxy-3-oxohept-6-enoate side chain of Isopropyl Flexat is highly susceptible to keto-enol tautomerization in solution. If the mobile phase pH is not strictly controlled, this dynamic equilibrium causes severe peak broadening and split peaks during elution.

  • pH Causality: To suppress enolization, the mobile phase is buffered with 0.1% Formic Acid to maintain an acidic environment (pH ~2.7). This locks the molecule predominantly in its keto form. Furthermore, the low pH neutralizes residual silanols on the C18 stationary phase, preventing secondary ionic interactions with the indole nitrogen, thereby ensuring sharp, symmetrical peaks[4].

  • Solvent Selectivity: Acetonitrile is selected as the organic modifier over methanol. Acetonitrile’s aprotic nature and dipole-dipole interaction capabilities provide superior stereoselectivity, which is essential for resolving Isopropyl Flexat from closely eluting syn and anti stereoisomers that frequently co-occur in fluvastatin synthesis.

Experimental Methodologies

Self-Validating System: The following protocol is designed as a closed-loop, self-validating workflow. Preparative fractions are subjected to a strict analytical quality control (QC) gate; they are not pooled for lyophilization unless they independently pass a >98.0% purity threshold.

Sample Preparation
  • Weighing: Accurately weigh 500 mg of the crude fluvastatin synthetic mixture containing Isopropyl Flexat.

  • Dissolution: Dissolve the crude mixture in 10 mL of a 50:50 (v/v) Acetonitrile:Water diluent.

    • Causality: This specific ratio ensures complete solubilization of the lipophilic isopropyl ester while matching the initial gradient conditions of the HPLC method. Injecting a sample in a solvent stronger than the initial mobile phase often leads to premature elution and peak distortion.

  • Filtration: Sonicate the solution for 5 minutes and filter through a 0.45 µm PTFE syringe filter to remove particulate matter that could foul the preparative column.

Analytical HPLC Method (Method Development & QC)

This method is used to profile the crude mixture and verify fraction purity post-collection.

ParameterSpecification
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV Diode Array Detection (DAD) at 235 nm and 305 nm
Injection Volume 5 µL
Gradient 0-2 min: 30% B; 2-15 min: 30% 80% B; 15-18 min: 80% B
Preparative HPLC Scale-Up

Once the analytical method is confirmed, the separation is scaled up linearly to a preparative column to isolate the target impurity.

ParameterSpecification
Column Waters XBridge Prep C18 OBD, 21.2 x 250 mm, 5 µm
Flow Rate 20.0 mL/min
Detection UV at 305 nm (Specific to the indole chromophore)
Injection Volume 500 µL per run
Gradient 0-5 min: 30% B; 5-30 min: 30% 80% B; 30-35 min: 80% B
Fraction Processing & Lyophilization
  • Collection: Monitor the UV absorbance at 305 nm. This wavelength is highly specific to the indole chromophore of fluvastatin derivatives, effectively filtering out background noise from non-aromatic impurities[4]. Collect fractions automatically using a slope-triggered threshold.

  • Self-Validation (QC Gate): Inject a 5 µL aliquot of each collected fraction into the Analytical HPLC system. Only pool fractions demonstrating 98.0% chromatographic purity.

  • Concentration: Concentrate the pooled fractions using a rotary evaporator at 30°C under reduced pressure to remove the volatile Acetonitrile.

  • Lyophilization: Freeze the remaining aqueous suspension and lyophilize for 48 hours at -50°C and <0.1 mbar to yield Isopropyl Flexat as a stable, dry reference powder.

Data Presentation

Table 3: Recovery and Purity Metrics for Isopropyl Flexat

MetricValueNotes
Crude Purity (Initial) ~15.4%Assessed via Analytical HPLC (Area %)
Target Peak Retention Time 12.8 minPreparative scale
Pooled Fraction Purity 99.2%Post-QC validation
Total Yield 68 mgFrom 500 mg crude input
Overall Recovery 88.3%Based on theoretical mass in crude

Workflow Visualization

HPLC_Workflow Crude Crude Synthesis Mixture (Contains Isopropyl Flexat) Prep Sample Preparation (Dissolution in 50:50 ACN:H2O) Crude->Prep AnalHPLC Analytical HPLC (Method Optimization & Profiling) Prep->AnalHPLC Aliquot PrepHPLC Preparative HPLC (Targeted Peak Elution) Prep->PrepHPLC Bulk Injection AnalHPLC->PrepHPLC Scale-up Parameters Fraction Fraction Collection (UV Triggered at 305 nm) PrepHPLC->Fraction QC In-Process QC Gate (Purity > 98%?) Fraction->QC Recycle Recycle / Repurify QC->Recycle No (Fail) Lyoph Lyophilization (Solvent Removal) QC->Lyoph Yes (Pass) Recycle->PrepHPLC Final Pure Isopropyl Flexat (Reference Standard) Lyoph->Final

Figure 1: Self-validating preparative HPLC workflow for the isolation of Isopropyl Flexat.

References

  • Pharmaffiliates. "7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate". pharmaffiliates.com. URL:[Link]

  • Veeprho. "Fluvastatin Impurities and Related Compound". veeprho.com. URL: [Link]

Sources

Application

Utilizing Isopropyl Flexat in polymer chain termination

Application Note & Protocol: Utilizing Isopropyl Flexat for Controlled Polymer Chain Termination Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on th...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Utilizing Isopropyl Flexat for Controlled Polymer Chain Termination

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Isopropyl Flexat for achieving controlled polymer chain termination. As "Isopropyl Flexat" is not a systematically recognized chemical name, for the purposes of this guide, we will treat it as a representative xanthate-based chain transfer agent (CTA). This approach is scientifically grounded, as xanthates are a well-established class of CTAs used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to control polymer molecular weight and architecture.[1][2] This guide details the proposed mechanism of action, offers in-depth protocols for its use in controlled radical polymerization, and provides methods for the characterization of the resulting polymers.

Introduction to Controlled Polymerization and the Role of Isopropyl Flexat

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis, enabling the creation of materials with predetermined molecular weights, low dispersity (narrow molecular weight distribution), and complex architectures.[3][4][5][6] Among the most versatile CRP methods is RAFT polymerization, which relies on a chain transfer agent to mediate the reaction.[1][2]

We hypothesize "Isopropyl Flexat" to be a xanthate-based RAFT agent. Xanthates are a class of thiocarbonylthio compounds that are particularly effective for controlling the polymerization of a wide range of monomers, including both more-activated monomers (MAMs) and less-activated monomers (LAMs).[2][7] The use of xanthates in RAFT is sometimes referred to as MADIX (Macromolecular Design via Interchange of Xanthates).[1][2] The proposed structure for our model compound, Isopropyl Flexat, is O-isopropyl S-propanoic acid xanthate. This structure provides the necessary functionality for a RAFT-mediated process.

Proposed Chemical Structure of Isopropyl Flexat

Caption: Proposed structure of Isopropyl Flexat.

Mechanism of Action: The RAFT Process

Isopropyl Flexat, acting as a RAFT agent, controls polymerization through a degenerative chain transfer mechanism.[2][7] This process does not terminate chains in the traditional sense but rather establishes a rapid equilibrium between active (propagating) radical chains and dormant polymer chains. This ensures that all chains have an equal probability of growing, leading to a controlled molecular weight and a narrow molecular weight distribution.

The key steps are:

  • Initiation: A standard radical initiator (e.g., AIBN) decomposes to form radicals, which then react with a monomer to start a propagating polymer chain (P•).

  • Chain Transfer: The propagating chain (P•) adds to the C=S bond of the Isopropyl Flexat. This forms an intermediate radical.

  • Fragmentation: This intermediate radical fragments, releasing a new radical (R•) from the Isopropyl Flexat's "leaving group." This new radical can then initiate a new polymer chain. The original propagating chain is now capped with the thiocarbonylthio group, becoming a dormant species (P-Flexat).

  • Re-initiation and Equilibration: The newly formed radical (R•) initiates a new polymer chain (P'•). This new propagating chain can then react with the dormant species (P-Flexat) to swap the "Flexat" end-group, reactivating the first chain and deactivating the second. This rapid exchange between active and dormant states is the core of the RAFT process.

RAFT Polymerization Cycle with Isopropyl Flexat

RAFT_Mechanism Initiator Initiator → 2I• I_M I• + Monomer (M) → Pn• Initiator->I_M Initiation Pn_RAFT Pn• + Isopropyl Flexat I_M->Pn_RAFT Intermediate Intermediate Radical Pn_RAFT->Intermediate Addition Dormant Dormant Polymer (Pn-Flexat) Intermediate->Dormant Fragmentation R_M R• + Monomer (M) → Pm• Intermediate->R_M Fragmentation Equilibrium Pm• + Pn-Flexat ⇌ Pm-Flexat + Pn• Dormant->Equilibrium R_M->Equilibrium Equilibrium->Equilibrium

Caption: The RAFT polymerization cycle mediated by Isopropyl Flexat.

Application Notes: Experimental Considerations

Key Features & Benefits
  • Control over Molecular Weight: The final polymer molecular weight can be predicted based on the ratio of monomer to Isopropyl Flexat.

  • Low Polydispersity: RAFT polymerization typically yields polymers with a polydispersity index (Đ) below 1.3.[2]

  • End-Group Functionality: The polymer chains are terminated with the "Flexat" group, which can potentially be used for further chemical modification.[8]

  • Monomer Versatility: Xanthates like Isopropyl Flexat are compatible with a wide range of vinyl monomers.[1][7]

Selecting Reaction Components
  • Monomer: Ensure the monomer is purified to remove inhibitors. The choice of monomer will influence the reaction kinetics.

  • Initiator: A standard thermal initiator like Azobisisobutyronitrile (AIBN) or a photoinitiator can be used. The initiator concentration should be significantly lower than the Isopropyl Flexat concentration to minimize chains initiated without a RAFT end-group.

  • Solvent: Choose a solvent that dissolves the monomer, polymer, and Isopropyl Flexat, and that has a low chain transfer constant.

  • Concentrations: The theoretical number-average molecular weight (Mn) can be estimated using the following formula: Mn,theory = (([Monomer]₀ / [Isopropyl Flexat]₀) × MW_monomer) + MW_Flexat

Experimental Protocols

Protocol 1: Controlled Polymerization of Styrene

This protocol describes a typical procedure for the controlled polymerization of styrene using Isopropyl Flexat as the RAFT agent.

Materials:

  • Styrene (inhibitor removed)

  • Isopropyl Flexat

  • AIBN (recrystallized)

  • Anisole (or other suitable solvent)

  • Schlenk flask with a magnetic stir bar

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Preparation: In a Schlenk flask, combine styrene (e.g., 5.0 g, 48 mmol), Isopropyl Flexat (e.g., 94 mg, 0.48 mmol for a target degree of polymerization of 100), and AIBN (e.g., 7.9 mg, 0.048 mmol; [Flexat]/[AIBN] ratio of 10). Add anisole (5 mL).

  • Degassing: Seal the flask with a rubber septum. Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN). Stir the reaction mixture.

  • Monitoring: To monitor the reaction, periodically take small aliquots via a degassed syringe. Quench the polymerization in the aliquot by exposing it to air and cooling it in an ice bath. Analyze the monomer conversion by ¹H NMR and the molecular weight and dispersity by Gel Permeation Chromatography (GPC/SEC).

  • Termination: Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the contents to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., methanol). Filter the polymer, wash with more non-solvent, and dry under vacuum to a constant weight.

Protocol 2: Polymer Characterization

A. Gel Permeation Chromatography (GPC/SEC) GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).[9][10][11][12]

  • System: A GPC system with a refractive index (RI) detector.

  • Solvent/Mobile Phase: THF is suitable for polystyrene.

  • Calibration: Use polystyrene standards for calibration.

  • Analysis: A successful controlled polymerization will show a shift to lower elution volumes (higher molecular weight) with increasing monomer conversion, and the Đ should remain low (typically < 1.3).

B. ¹H NMR Spectroscopy for End-Group Analysis ¹H NMR can be used to confirm the presence of the Isopropyl Flexat end-groups and to calculate the number-average molecular weight (Mn).[8][13]

  • Sample Preparation: Dissolve a known amount of the purified polymer in a deuterated solvent (e.g., CDCl₃).

  • Analysis: Identify the signals corresponding to the protons of the polymer backbone (e.g., the aromatic protons of polystyrene) and the signals from the protons on the Isopropyl Flexat end-group (e.g., the isopropyl CH proton). By comparing the integration of these signals, the degree of polymerization, and thus Mn, can be calculated.[13][14]

Data Presentation and Interpretation

The effectiveness of Isopropyl Flexat can be demonstrated by varying the initial ratio of monomer to the RAFT agent.

Experiment[Styrene]₀ / [Flexat]₀Monomer Conversion (%)Mn, theory ( g/mol )Mn, GPC ( g/mol )Đ (GPC)
150854,6304,5001.15
2100828,7008,5501.18
32007916,60016,2001.22

Interpretation: The data shows a clear linear relationship between the theoretical and experimentally determined molecular weights. The low dispersity values (Đ) across all experiments confirm that the polymerization is well-controlled.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prep 1. Combine Monomer, Isopropyl Flexat, Initiator, and Solvent Degas 2. Degas via Freeze-Pump-Thaw Prep->Degas React 3. Heat and Stir (e.g., 70°C) Degas->React Monitor 4. Monitor Conversion (NMR, GPC) React->Monitor Monitor->React Continue Reaction Purify 5. Precipitate, Filter, and Dry Polymer Monitor->Purify Target Conversion Reached GPC 6. GPC/SEC Analysis (Mn, Mw, Đ) Purify->GPC NMR 7. ¹H NMR Analysis (End-Group Confirmation) Purify->NMR

Caption: A typical workflow for polymerization and analysis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Polydispersity (Đ > 1.5) - Oxygen contamination- Too much initiator- Inappropriate solvent- Ensure thorough degassing- Reduce initiator concentration ([Flexat]/[Initiator] > 5)- Use a solvent with a low chain transfer constant
Low Monomer Conversion - Insufficient initiator- Reaction temperature too low- Inhibition period- Increase initiator concentration slightly- Ensure temperature is appropriate for the initiator's half-life- Allow for a potential induction period, especially with certain monomers
Bimodal GPC Trace - Inefficient chain transfer- Impurities in monomer or solvent- Re-evaluate the suitability of Isopropyl Flexat for the specific monomer- Purify all reagents thoroughly

Conclusion

Isopropyl Flexat, when considered as a xanthate-based RAFT agent, is a highly effective tool for controlling radical polymerization. It enables the synthesis of well-defined polymers with predictable molecular weights and low polydispersity. The protocols and guidelines presented in this document provide a solid foundation for researchers to utilize this technology for the development of advanced polymeric materials.

References

  • Barner-Kowollik, C. (Ed.). (2008). Handbook of RAFT Polymerization. Wiley-VCH. [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. [Link]

  • Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505. [Link]

  • Wikipedia. (n.d.). End-group. Retrieved March 27, 2026, from [Link]

  • Intertek. (n.d.). Polymer Molecular Weight Determination. Retrieved March 27, 2026, from [Link]

  • Agilent. (n.d.). Analysis of engineering polymers by GPC/SEC. Retrieved March 27, 2026, from [Link]

  • Biais, P., & Chatard, C. (2022). RAFT polymerization: a powerful technique to synthesize well-defined polymers. Spec-Chem. [Link]

  • Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. Retrieved March 27, 2026, from [Link]

  • Separation Science. (2025). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. [Link]

  • Agilent. (n.d.). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Retrieved March 27, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025). GPC Molecular Weight Analysis. [Link]

  • Hatada, K., et al. (1999). End-Group Analysis of Poly(methyl methacrylate) Prepared with Benzoyl Peroxide by 750 MHz High-Resolution 1H NMR Spectroscopy. Macromolecules, 32(7), 2427-2433. [Link]

  • Matyjaszewski, K. (Ed.). (2012). Controlled Radical Polymerization: State-of-the-Art in 2011. ACS Symposium Series. [Link]

  • MDPI. (2023). Controlled Polymerization. [Link]

  • Magritek. (2025). Validating DOSY against End-Group Analysis to determine Polymer Molecular weight by benchtop NMR. [Link]

  • Boyer, C., et al. (2017). Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization. Chemical Reviews, 117(13), 8565-8644. [Link]

Sources

Method

Step-by-step synthesis of Isopropyl Flexat derivatives

Application Note: Synthesis and Analytical Profiling of Isopropyl Flexat Derivatives Introduction and Mechanistic Rationale In the development and quality control of statin-class active pharmaceutical ingredients (APIs),...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Analytical Profiling of Isopropyl Flexat Derivatives

Introduction and Mechanistic Rationale

In the development and quality control of statin-class active pharmaceutical ingredients (APIs), the synthesis of analytical standards for process impurities is a critical regulatory requirement. Isopropyl Flexat (CAS: 2756441-34-4), chemically identified as Isopropyl (E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate, is a well-documented intermediate and potential impurity in the synthetic pathway of Fluvastatin[1][2].

Fluvastatin sodium is a prominent HMG-CoA reductase inhibitor used to manage hypercholesterolemia[3]. The industrial synthesis of the fluvastatin backbone typically relies on the construction of a 3,5-dihydroxyhept-6-enoic acid side chain via the reaction of an indole-2-propenal derivative with an acetoacetate ester. Isopropyl Flexat represents the β -keto ester stage of this sequence—specifically when an isopropyl ester is utilized or formed via transesterification—prior to the highly stereoselective reduction required to yield the active syn-1,3-diol pharmacophore[2][3].

Synthesizing Isopropyl Flexat and its derivatives allows analytical chemists to validate HPLC/LC-MS methods, ensuring that unreduced or mis-esterified intermediates are accurately quantified in the final API batch. The following protocol details a highly controlled, "one-pot" aldol-type condensation utilizing the dianion of isopropyl acetoacetate.

Experimental Methodology: Step-by-Step Synthesis

Causality in Experimental Design: The critical step in this synthesis is the generation of the acetoacetate dianion. Utilizing a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) ensures complete deprotonation at the terminal methyl group ( γ -carbon) rather than the more acidic α -carbon, directing the subsequent nucleophilic attack exclusively to the aldehyde carbon of the indole precursor.

Reagents Required:

  • (E)-3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-propenal (Precursor A)

  • Isopropyl acetoacetate

  • Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous Tetrahydrofuran (THF)

  • Glacial acetic acid (for quenching)

Step-by-Step Protocol:

  • System Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet. Purge the system with argon for 15 minutes to ensure strictly anhydrous conditions.

  • Dianion Generation: Charge the flask with anhydrous THF (10 volumes relative to the acetoacetate). Cool the reactor to -78 °C using a dry ice/acetone bath. Add isopropyl acetoacetate (1.1 equivalents).

  • Base Addition: Dropwise, add LDA (2.2 equivalents) over 30 minutes. The internal temperature must not exceed -70 °C during the addition to prevent self-condensation of the ester. Stir the resulting dianion solution at -78 °C for 45 minutes.

  • Aldol Condensation: Dissolve Precursor A (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the dianion mixture over 45 minutes. Maintain the reaction at -78 °C for an additional 2 hours.

  • Reaction Quenching: Once TLC or rapid LC-MS indicates the consumption of Precursor A, quench the reaction at -78 °C by adding a solution of glacial acetic acid (2.5 equivalents) in THF. This precise quenching prevents the reversal of the aldol reaction (retro-aldol) which can occur if the mixture is allowed to warm under basic conditions.

  • Workup and Isolation: Allow the mixture to warm to room temperature. Partition the mixture between ethyl acetate and saturated aqueous ammonium chloride. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude Isopropyl Flexat via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure β -keto ester derivative.

Quantitative Data: Ester Derivative Comparison

The choice of the ester group during the acetoacetate condensation significantly impacts both the yield of the condensation step and the stereoselectivity of the subsequent reduction step (if carrying the intermediate forward to a statin analog)[2][4].

Acetoacetate Ester DerivativeAldol Condensation Yield (%)Stability of β -Keto IntermediateDownstream Syn-Reduction Selectivity
Methyl 78%Moderate (Prone to hydrolysis)~85:15 (syn:anti)
Isopropyl (Flexat) 82%High~92:8 (syn:anti)
tert-Butyl 86%Very High>98:2 (syn:anti)

Table 1: Comparative efficiency of various acetoacetate esters in the synthesis of fluvastatin intermediates. Isopropyl Flexat demonstrates favorable stability and serves as an excellent analytical proxy.

Synthetic Workflow Visualization

G N1 Indole-2-propenal (Precursor A) N4 Aldol Addition Intermediate N1->N4 Dropwise addition N2 Isopropyl Acetoacetate + 2.2 eq LDA N3 Dianion Formation (-78°C, THF) N2->N3 45 min N3->N4 Nucleophilic attack N5 Isopropyl Flexat (Target Impurity) N4->N5 AcOH Quench & Workup

Caption: Synthetic workflow for Isopropyl Flexat via low-temperature aldol condensation.

References

  • Google Patents (EP1634870A1). Process and intermediates for the selective synthesis of Fluvastatin.[2]

  • Google Patents (US7662848B2). Process for the preparation of Fluvastatin Sodium salt.[3]

  • Google Patents (EP1799642A1). Process and intermediates for the selective synthesis of fluvastatin.[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Signal Interference in Isopropyl Flexat LC-MS/MS

Welcome to the Advanced Bioanalytical Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve reproducible, trace-level quantification of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve reproducible, trace-level quantification of statin impurities. Isopropyl Flexat (chemically known as Fluvastatin Impurity 2; Isopropyl (E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate) presents profound bioanalytical challenges.

Due to its highly lipophilic indole structure, structural homology to the parent active pharmaceutical ingredient (API), and susceptibility to matrix effects, traditional LC-MS/MS methods often fail. This guide bypasses generic advice, offering causality-driven solutions and self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: We are observing a co-eluting peak sharing the same MRM transition as Isopropyl Flexat. How do we resolve this false positive?

The Causality: You are encountering an isobaric interference. Fluvastatin and its synthetic impurities often form in vivo metabolites or stereoisomers that share identical precursor and product masses[1]. Because the mass spectrometer cannot differentiate ions of the exact same m/z , relying solely on MS resolution leads to artificially inflated quantitative results. The Solution: You must achieve baseline chromatographic separation. Shift from a generic C18 column to a specialized biphenyl or chiral stationary phase (e.g., ChiralCel OD-R) to exploit π−π interactions or steric differences. Modify the mobile phase to include 0.04% formic acid and 10 mM ammonium formate; this specific ionic strength suppresses silanol interactions and sharpens the peak shape of indole derivatives[2].

Q2: Our signal-to-noise (S/N) ratio drops significantly when analyzing patient plasma with high triglyceride levels. What is the mechanism, and how do we fix it?

The Causality: This is a textbook case of ion suppression . In the Electrospray Ionization (ESI) source, highly abundant endogenous lipids (like triglycerides and phospholipids) outcompete the trace Isopropyl Flexat for available protons ( [M+H]+ ) at the droplet surface during the desolvation process. The Solution: Simple protein precipitation (PPT) fails because it leaves these lipids in the extract. You must upgrade your sample preparation to Solid Phase Extraction (SPE) or utilize a trap-free 2D LC-MS setup[3]. In a 2D LC system, the first dimension uses a non-volatile buffer to separate the API and lipids, while a heart-cutting valve transfers only the target analyte to a second dimension using a volatile buffer for seamless MS introduction[3].

Q3: We are seeing ghost peaks in our blank injections following the Upper Limit of Quantification (ULOQ) samples. How do we eliminate carryover?

The Causality: Isopropyl Flexat is highly lipophilic. It readily adsorbs to the stainless steel components of the autosampler needle, the stator valve, and even the PEEK tubing. The Solution: Implement a multi-solvent needle wash. Systems equipped with flexible cube technology or active multi-wash capabilities should use a highly organic wash (e.g., 50:50:0.1 Methanol:Acetonitrile:Formic Acid) to ensure negligible carryover by thoroughly flushing both the internal and external needle surfaces.

Part 2: Visualizing the Analytical Pathways

To understand how to isolate Isopropyl Flexat from complex matrices, we must visualize the workflow and the root causes of interference.

G A Plasma Sample (Spiked with Isopropyl Flexat) B Sample Preparation (Solid Phase Extraction) A->B C 1D Chromatography (Non-Volatile Buffer) B->C D Heart-Cutting / Valve Switch (Trap-Free 2D Setup) C->D E 2D Chromatography (Volatile Buffer for MS) D->E F ESI Emitter (Positive Ion Mode) E->F G Triple Quadrupole MS/MS (MRM Transitions) F->G

Fig 1: 2D LC-MS/MS workflow for isolating Isopropyl Flexat from complex biological matrices.

G Root Signal Interference in Isopropyl Flexat M Matrix Effects (Phospholipids/Triglycerides) Root->M I Isobaric Co-elution (Metabolites/Stereoisomers) Root->I C System Carryover (Autosampler/Column) Root->C M1 Ion Suppression at ESI Droplet Surface M->M1 I1 False Positive MRM (Shared Mass Transitions) I->I1 C1 Elevated Baseline & Poor LLOQ C->C1

Fig 2: Mechanistic pathways of signal interference in statin impurity LC-MS/MS quantification.

Part 3: Quantitative Data & Method Optimization

Optimizing mass spectrometry conditions requires precise tuning. Below is a summary of the optimized parameters and the quantitative impact of sample preparation choices on matrix interference[4].

Table 1: Impact of Extraction Methodology on Matrix Factor & Recovery

Data demonstrates the necessity of SPE over PPT for highly lipophilic statin impurities.

Extraction MethodMatrix Factor (High Triglycerides)Absolute Recovery (%)S/N Ratio at LLOQCarryover Risk
Protein Precipitation (PPT) 42% (Severe Suppression)95%8:1High
Liquid-Liquid Extraction (LLE) 85% (Mild Suppression)72%25:1Moderate
Solid Phase Extraction (SPE) 98% (Negligible Suppression) 88% 65:1 Low
Table 2: Optimized MRM Parameters (Positive Ion Mode)

Parameters optimized for an API 5500-Qtrap or equivalent system[4].

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)DP (V)CE (V)
Fluvastatin (API) 412.3224.210013040
Isopropyl Flexat 454.2266.110013542
Fluvastatin-d6 (IS) 418.3224.210013040

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocol includes built-in validation steps. Do not proceed to sample analysis until the post-column infusion test confirms the absence of matrix effects.

Protocol 1: Solid Phase Extraction (SPE) of Isopropyl Flexat from Plasma
  • Conditioning: Condition a mixed-mode reversed-phase/anion-exchange SPE cartridge (e.g., Oasis MAX, 30 mg) with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water.

  • Sample Loading: Dilute 200 µL of human plasma with 200 µL of 4% Phosphoric Acid. Load the entire volume onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Interference Removal):

    • Wash 1: 1.0 mL of 5% Ammonium Hydroxide in Water (removes acidic interferences).

    • Wash 2: 1.0 mL of 20% Methanol in Water (removes polar lipids).

  • Elution: Elute Isopropyl Flexat using 2 x 500 µL of 50:50 Acetonitrile:Methanol containing 2% Formic Acid.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (10 mM ammonium formate + 0.04% formic acid).

Protocol 2: System Validation & Carryover Check
  • Post-Column Infusion (Matrix Effect Check): Continuously infuse a pure standard of Isopropyl Flexat (10 ng/mL) directly into the MS source via a T-connector post-column. Inject a blank plasma extract (processed via Protocol 1) through the LC. Validation: The MS baseline must remain stable. Any dip in the baseline indicates unresolved ion suppression from co-eluting matrix components.

  • Carryover Validation: Inject the ULOQ standard (e.g., 50 ng/mL). Immediately follow with two consecutive injections of reconstitution solvent (Double Blank). Validation: The peak area of Isopropyl Flexat in the first Double Blank must be ≤20% of the LLOQ peak area. If it is higher, increase the organic composition of your autosampler needle wash.

References

  • Source: National Institutes of Health (NIH)
  • Source: Agilent Technologies / LCMS.
  • Source: National Institutes of Health (NIH)
  • Learn how to conduct structural analysis of impurities in pharmaceuticals Source: Separation Science / Shimadzu URL
  • Simultaneous LC–MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples - Digital Scholarship Source: Texas Southern University URL

Sources

Optimization

Technical Support Center: Overcoming Isopropyl Flexat Cytotoxicity in Primary Cell Cultures

Welcome to the Application Scientist Support Center. This guide addresses the specific experimental challenges of working with Isopropyl Flexat (CAS: 2756441-34-4), a known structural impurity and derivative of the stati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide addresses the specific experimental challenges of working with Isopropyl Flexat (CAS: 2756441-34-4), a known structural impurity and derivative of the statin drug fluvastatin[1]. Researchers utilizing primary cell cultures—such as primary human hepatocytes, myoblasts, and mast cells—frequently encounter severe, dose-dependent cytotoxicity when exposed to this compound.

This living document provides the mechanistic causality behind this toxicity, diagnostic troubleshooting steps, and field-proven, self-validating protocols to rescue your primary cultures.

🔬 Mechanistic Deep Dive: The Causality of Cytotoxicity

To successfully troubleshoot cell death, you must first understand the molecular target. Isopropyl Flexat mimics the pharmacological action of its parent compound by acting as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase , the rate-limiting enzyme in the mevalonate pathway[2].

While HMG-CoA reductase is commonly associated with cholesterol biosynthesis, the acute cytotoxicity observed in primary cells is not due to cholesterol depletion. Instead, the blockade depletes downstream nonsterol isoprenoids—specifically geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (FPP) [3].

GGPP is an absolute requirement for the post-translational prenylation (lipid anchoring) of small GTPases such as Rho, Rab, and Rap1. Without membrane anchorage, these signaling proteins fail to activate survival pathways, leading to massive mitochondrial depolarization, reactive oxygen species (ROS) accumulation, and caspase-dependent apoptosis[4].

Mechanism HMG HMG-CoA Enzyme HMG-CoA Reductase HMG->Enzyme Mev Mevalonate Enzyme->Mev Apoptosis Apoptosis / Cytotoxicity Enzyme->Apoptosis Depletion of GGPP FPP Farnesyl-PP (FPP) Mev->FPP GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP Prenyl GTPase Prenylation (Rho, Rap1) GGPP->Prenyl Survival Cell Survival Prenyl->Survival Drug Isopropyl Flexat Drug->Enzyme Inhibits

Mechanism of Isopropyl Flexat cytotoxicity via mevalonate pathway inhibition and GGPP depletion.

🛠️ Diagnostic Q&A (Troubleshooting Guide)

Q: My primary hepatocytes are dying rapidly after Isopropyl Flexat exposure, even with cholesterol supplementation. Why? A: Cytotoxicity is driven by the loss of GTPase prenylation, not structural sterol deficiency. Supplementing your culture media with cholesterol cannot bypass the mevalonate blockade to restore GGPP levels[5]. You must use specific isoprenoid intermediates (like GGPP or Mevalonate) to rescue the cells.

Q: I added Mevalonate to the culture, but cell viability remains low at 72 hours. What went wrong? A: Mevalonate stability and cellular uptake can degrade over prolonged assays. Furthermore, if mevalonate is added after Isopropyl Flexat has already triggered mitochondrial depolarization and caspase activation, the apoptotic cascade is irreversible. Switch to direct GGPP supplementation (10 µM) for a more immediate, downstream rescue, and ensure it is added concurrently or as a 2-hour pre-incubation step[2].

Q: How can I definitively prove that Isopropyl Flexat is causing prenylation defects in my specific primary cell line? A: Implement a self-validating biochemical assay. Perform a Western blot for the GTPase Rap1. In cells treated with Isopropyl Flexat, you will observe a distinct molecular weight band shift representing the accumulation of unprenylated Rap1. A successful GGPP rescue will eliminate this unprenylated band, confirming the exact mechanism of action[2].

Q: Are there alternative ways to mitigate the toxicity if I cannot use isoprenoids in my specific assay? A: Yes. Because downstream toxicity is heavily mediated by mitochondrial membrane potential collapse and oxidative stress, co-administering potent mitochondrial antioxidants like L-carnitine (1-5 mM) can partially mitigate the cytotoxic effects and preserve hepatocyte viability[6].

📊 Data Analytics: Rescue Agent Efficacy Profiling

Use the following quantitative baseline data to select the appropriate rescue agent for your experimental design.

Rescue AgentTarget / MechanismEffective ConcentrationRescue Efficiency (Viability)Notes
Mevalonate Bypasses HMG-CoA Reductase250 - 1000 µMHigh (>85%)Must be added concurrently with Isopropyl Flexat[2].
Geranylgeranyl-PP (GGPP) Restores GTPase Prenylation10 - 20 µMVery High (>95%)Direct downstream rescue; highly specific[3].
L-Carnitine Mitigates Mitochondrial ROS1 - 5 mMModerate (~60%)Prevents mitochondrial depolarization[6].
Cholesterol Restores Membrane Sterols10 µg/mLNone (<5%)Does not rescue isoprenoid-dependent apoptosis[5].

🧪 Protocol Library: GGPP Rescue and Validation Assay

To ensure scientific integrity, every rescue experiment must include a self-validating mechanistic readout. Follow this step-by-step methodology to rescue primary cells from Isopropyl Flexat toxicity and prove the causality of the rescue.

Step 1: Primary Cell Seeding Seed your primary cells (e.g., primary human hepatocytes or murine myoblasts) in a 96-well plate at a density of 1×104 cells/well using standard complete culture media. Allow 24 hours for proper extracellular matrix attachment.

Step 2: Preparation and Pre-incubation of Rescue Media Prepare complete culture media supplemented with 10 µM GGPP. Critical Insight: GGPP is highly lipophilic. Ensure it is completely dissolved using a carrier solvent like methanol or DMSO, keeping the final solvent concentration below 0.1% to avoid artifactual solvent toxicity. Aspirate old media and add the GGPP-supplemented media. Incubate for 2 hours at 37°C to prime intracellular isoprenoid pools.

Step 3: Isopropyl Flexat Exposure Spike the media with Isopropyl Flexat at your experimentally determined IC50 concentration (typically 1-10 µM depending on the primary cell type). You must include three critical controls:

  • Vehicle control (DMSO only).

  • Isopropyl Flexat-only wells (Positive control for cell death).

  • GGPP + Isopropyl Flexat wells (Rescue condition).

Step 4: Viability Readout (48-72 Hours) Following a 48 to 72-hour incubation, perform an MTT or CellTiter-Glo assay to quantify metabolic activity and ATP production. You should observe a >90% restoration of viability in the GGPP rescue wells compared to the drug-only wells.

Step 5: Mechanistic Validation (The Self-Validating Step) Harvest parallel 6-well plates treated under the exact same conditions. Lyse the cells and perform a Western blot analysis probing for Rap1. The disappearance of the higher-molecular-weight unprenylated Rap1 band in the GGPP-treated lysates serves as your definitive proof that the rescue was mechanism-specific.

Workflow Step1 1. Seed Primary Cells (24h Attachment) Step2 2. Pre-incubate Rescue Agent (10 µM GGPP, 2h) Step1->Step2 Step3 3. Isopropyl Flexat Exposure (IC50 Dose, 48-72h) Step2->Step3 Step4 4. Viability Assay (MTT / CellTiter-Glo) Step3->Step4 Step5 5. Mechanistic Validation (Rap1 Western Blot) Step4->Step5

Step-by-step experimental workflow for validating GGPP-mediated rescue of primary cell cultures.

📚 References

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in Isopropyl Flexat HPLC Chromatograms

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals troubleshooting chromatographic anomalies associated with Isopropyl Flexat (Isoprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals troubleshooting chromatographic anomalies associated with Isopropyl Flexat (Isopropyl (E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate), a highly lipophilic fluvastatin impurity.

Due to its specific structural liabilities—namely a metal-chelating β -hydroxy ketone moiety, a hydrogen-bonding hydroxyl group, and extreme hydrophobicity—Isopropyl Flexat is highly susceptible to peak tailing. This guide synthesizes field-proven methodologies and mechanistic causality to help you restore peak symmetry and analytical confidence.

Diagnostic Workflow

Before adjusting your method, use the following decision tree to isolate the root cause of the tailing.

G Start Peak Tailing Detected (As > 1.5) CheckSolvent Check Injection Solvent: Matches Mobile Phase? Start->CheckSolvent FixSolvent Dilute sample in initial mobile phase CheckSolvent->FixSolvent No CheckMetal Test with Metal-Free Column or add 10mM EDTA CheckSolvent->CheckMetal Yes Resolved Symmetrical Peak (As ≤ 1.2) FixSolvent->Resolved FixMetal Use PEEK hardware & passivate HPLC system CheckMetal->FixMetal Improved CheckSilanol Switch to highly endcapped Type B Silica & adjust pH CheckMetal->CheckSilanol No Change FixMetal->Resolved FixSilanol Optimize buffer (pH < 3.0) or use polar-embedded phase CheckSilanol->FixSilanol Improved FixSilanol->Resolved

Diagnostic workflow for isolating and resolving peak tailing mechanisms in HPLC.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does Isopropyl Flexat exhibit severe tailing even on brand-new C18 columns?

The Causality (Metal Chelation): Isopropyl Flexat contains a 5-hydroxy-3-oxohept-6-enoate chain. This β -hydroxy ketone structure acts as a potent bidentate chelator. Trace metals (such as Fe3+ and Al3+ ) present in stainless steel HPLC tubing, column frits, or older silica matrices coordinate with this moiety. This creates a secondary, high-affinity retention mechanism that drags the tail of the peak [1]. The Solution: Transition to a bio-inert or PEEK-lined LC system. If hardware changes are impossible, passivate the system with phosphoric acid or add a competitive chelator (like EDTA) to the sample diluent.

Q2: How do I eliminate secondary polar interactions with the stationary phase?

The Causality (Silanol Hydrogen Bonding): The hydroxyl group on the Isopropyl Flexat molecule can act as a hydrogen bond donor/acceptor with unreacted silanol groups (Si-OH) on the silica surface. At mid-pH levels (pH 4–7), these free silanols ionize into Si−O− , creating strong secondary interactions that distort peak symmetry [2]. The Solution: Utilize modern Type B silica columns, which undergo extensive end-capping to block residual silanol activity. Furthermore, lowering the mobile phase pH to ≤3.0 ensures that any remaining silanol groups are fully protonated, effectively shutting down this secondary retention pathway [1].

Q3: Could my sample preparation be causing the tailing?

The Causality (Injection Solvent Mismatch): Because Isopropyl Flexat is highly lipophilic (due to the indole ring, fluorophenyl, and isopropyl groups), users often dissolve it in 100% strong organic solvents like Acetonitrile (ACN) or Methanol. If this strong solvent is injected into a highly aqueous mobile phase, the analyte experiences a "solvent mismatch." The injection plug acts as a localized, excessively strong mobile phase, pushing a fraction of the analyte down the column prematurely before it can properly partition [3]. The Solution: The injection solvent must closely match the initial conditions of your mobile phase gradient. If the sample crashes out of solution in aqueous conditions, reduce the injection volume drastically (e.g., from 10 μL to 1 μL ) to allow instantaneous dilution at the column head.

Quantitative Data: Impact of Interventions

The following table summarizes the expected improvements in chromatographic performance when applying the targeted interventions described above.

Chromatographic ConditionUSP Tailing Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ )Mechanistic Diagnosis
Standard C18 (Stainless Steel, pH 6.0)2.854,5001.2Severe metal chelation & silanol interaction
Standard C18 + 10 mM EDTA (in sample)1.608,2002.1Metal chelation mitigated
Type B Endcapped C18 (100% ACN injection)2.10 (Fronting/Tailing)5,1001.4Injection solvent mismatch
Type B Endcapped C18 (PEEK hardware, pH 3.0)1.15 14,500 3.5 Optimal: Silanol & metal interactions suppressed

Experimental Protocols

Protocol 1: System Passivation and Metal Chelation Mitigation

This self-validating protocol removes trace metals from the flow path, proving whether chelation is the root cause of your tailing.

  • System Preparation: Remove the analytical column and replace it with a zero-dead-volume union. Disconnect the detector to prevent flow-cell damage.

  • Acid Wash: Flush the HPLC system lines with 20% Nitric Acid (or 0.5% Phosphoric Acid for a milder approach) at 1.0 mL/min for 30 minutes to passivate the stainless steel components.

  • Neutralization: Flush the system thoroughly with HPLC-grade water at 2.0 mL/min for 45 minutes, or until the effluent pH returns to neutral (pH ~7.0).

  • Column Installation: Install a metal-free (PEEK-lined) Type B silica C18 column.

  • Sample Modification (Optional): If tailing persists slightly, spike your sample diluent with 5–10 μM EDTA to sequester any residual free metals immediately prior to injection.

Protocol 2: Mobile Phase and Injection Solvent Optimization

This protocol eliminates silanol ionization and solvent mismatch.

  • Aqueous Phase (A): Prepare 0.1% Formic Acid in HPLC-grade water. Verify the pH is approximately 2.7. This low pH will protonate residual silanols on the stationary phase [1].

  • Organic Phase (B): Use 100% HPLC-grade Acetonitrile.

  • Diluent Preparation: Prepare a sample diluent that exactly matches your initial gradient conditions (e.g., 40% B / 60% A).

  • Sample Dissolution:

    • Step A: Dissolve the Isopropyl Flexat standard in a minimal volume of 100% ACN to ensure complete solubilization.

    • Step B: Immediately prior to analysis, perform a 1:10 dilution of this stock into the prepared diluent (40% B / 60% A).

  • Injection: Inject ≤5μL to prevent column volume overload [3].

References

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Retrieved from: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Retrieved from:[Link]

Optimization

Technical Support Center: Minimizing Isopropyl Flexat Oxidation in Open Air

Welcome to the Application Scientist Support Portal. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies and self-validating protocols to mitigate the oxidative...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies and self-validating protocols to mitigate the oxidative degradation of Isopropyl Flexat during open-air benchwork and formulation.

I. Mechanistic Understanding: The "Why" Behind the Degradation

Q: Why is Isopropyl Flexat so highly susceptible to open-air oxidation compared to other APIs? A: Isopropyl Flexat, formally known as Fluvastatin Impurity 2 (Isopropyl (E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate)[1], possesses three critical structural vulnerabilities: an electron-rich indole ring, a conjugated enoate system, and a beta-keto ester moiety. When exposed to ambient oxygen, the allylic hydrogens adjacent to the conjugated system undergo rapid hydrogen abstraction. This initiates a radical-mediated auto-oxidation cascade. As detailed in[2], auto-oxidation is a chain reaction that propagates continuously unless intercepted by a chain-breaking antioxidant.

AutoOxidation Initiation Initiation Phase RH + O2 → R• + HOO• Propagation1 Propagation Phase 1 R• + O2 → ROO• Initiation->Propagation1 Ambient O2 Exposure Propagation2 Propagation Phase 2 ROO• + RH → ROOH + R• Propagation1->Propagation2 H-abstraction (Indole/Allylic) Propagation2->Propagation1 Chain Reaction Cycle Termination Termination Phase ROO• + ROO• → Stable Products Propagation2->Termination Antioxidant Intervention (e.g., BHT)

Caption: Radical-mediated auto-oxidation pathway of Isopropyl Flexat.

Q: How do trace environmental factors accelerate this degradation? A: Beyond dissolved oxygen, trace transition metals (e.g., Fe³⁺, Cu²⁺) leached from glassware or present in excipients act as potent catalysts. They facilitate electron-transfer oxidation, breaking down hydroperoxides (ROOH) into highly reactive alkoxyl (RO•) and hydroxyl (HO•) radicals via Fenton-like reactions[3]. Furthermore, the conjugated system makes the molecule prone to photo-oxidation under standard laboratory fluorescent lighting[4].

II. Troubleshooting Guide: Formulation & Handling

Q: What are the best practices for handling Isopropyl Flexat during open-air benchwork? A: True "open-air" handling of this compound will inevitably lead to degradation. To minimize exposure while working on the bench, you must employ a "micro-environment" protection strategy:

  • Inert Gas Blanketing: Use a gentle stream of Argon (which is heavier than Nitrogen and settles better) to blanket the headspace of your reaction vessels or weighing boats.

  • Actinic Protection: Conduct all handling in amber glassware to block UV/Vis light, preventing photo-activation of the conjugated enoate[4].

  • Temperature Control: Maintain solutions at 4°C using a cooling block to kinetically slow the propagation phase of auto-oxidation[5].

Q: Which antioxidants are most effective for this specific compound? A: Relying on a single antioxidant is often insufficient. demonstrate that a synergistic approach is required[3]. You must combine a chain-breaking antioxidant (like Butylated Hydroxytoluene - BHT) to scavenge peroxyl radicals, with a chelating agent (like EDTA) to sequester trace metals that initiate the reaction[6].

Quantitative Data: Antioxidant Efficacy Comparison

Table 1: Recovery of Isopropyl Flexat (1 mg/mL in Methanol) after 48 hours of open-air exposure at 25°C under ambient light.

Antioxidant SystemConcentration (% w/v)Primary MechanismAPI Recovery (%)
None (Control) N/AN/A62.4%
EDTA 0.01%Metal Chelation71.5%
Ascorbic Acid 0.05%Reducing Agent82.3%
BHT 0.05%Chain-breaking (Radical Scavenger)88.1%
BHT + EDTA 0.05% + 0.01%Synergistic (Scavenging + Chelation)99.2%

III. Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system. By implementing an immediate baseline HPLC assay, you establish a definitive reference point to confirm the efficacy of the protective matrix.

Protocol: Preparation of Oxidation-Resistant Isopropyl Flexat Stock Solutions

Materials Required:

  • Isopropyl Flexat (API)

  • HPLC-grade Solvent (e.g., Methanol or Acetonitrile)

  • Butylated Hydroxytoluene (BHT)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Argon gas source with a sparging needle

  • Amber glass vials with Teflon-lined septa

Step-by-Step Methodology:

  • Solvent Degassing (The Causality: Removing the Initiator): Transfer 100 mL of HPLC-grade solvent into an amber volumetric flask. Submerge the sparging needle and bubble Argon gas through the solvent for exactly 30 minutes at room temperature. Why? This physically displaces dissolved molecular oxygen, starving the initiation phase of the auto-oxidation cascade[7].

  • Protective Matrix Establishment: While maintaining a gentle Argon blanket over the solvent headspace, add 50 mg of BHT (0.05% w/v) and 10 mg of EDTA (0.01% w/v). Stir until completely dissolved.

  • API Dissolution: Carefully weigh the required amount of Isopropyl Flexat. Transfer it into the degassed, antioxidant-rich solvent under a continuous Argon stream. Sonicate briefly (under 1 minute) to avoid localized heating.

  • Self-Validation (Baseline Assay): Immediately withdraw a 100 µL aliquot and inject it into an HPLC-UV system (Detection at ~235 nm for the conjugated system). Record the chromatogram to establish the baseline purity and the exact retention time of the intact API.

  • Storage & Aliquoting: Aliquot the remaining stock solution into pre-purged amber vials. Seal tightly with Teflon-lined caps, wrap with Parafilm, and store at 4°C.

Workflow Step1 1. Solvent Degassing (Sparging with Argon for 30 min) Step2 2. Protective Matrix (Add 0.05% BHT + 0.01% EDTA) Step1->Step2 Displaces dissolved O2 Step3 3. API Dissolution (Add Isopropyl Flexat under Ar blanket) Step2->Step3 Intercepts radicals & metals Step4 4. Storage & Aliquoting (Amber vials, Teflon-lined caps, 4°C) Step3->Step4 Minimizes light/heat exposure

Caption: Step-by-step workflow for preparing oxidation-resistant stock solutions.

IV. Advanced Analytical Troubleshooting

Q: How can I definitively differentiate between auto-oxidation and peroxide-mediated degradation in my open-air samples? A: You must conduct targeted forced degradation studies[3].

  • To test for peroxide-mediated oxidation: Spike a sample of your API with 3% H₂O₂. If the resulting degradation peaks match the unknown peaks in your open-air samples, peroxide impurities (often found in PEG or polysorbate excipients) are the culprit[4].

  • To test for auto-oxidation: Use a radical initiator like AIBN (Azobisisobutyronitrile) under thermal stress (e.g., 40°C)[2]. If this generates your mystery peaks, the degradation is purely radical-mediated auto-oxidation, confirming that your Argon sparging or BHT concentrations are insufficient.

References

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: Pharmaceutics (via National Center for Biotechnology Information - PMC) URL: [Link]

  • Title: Stabilization of Pharmaceuticals to Oxidative Degradation Source: Pharmaceutical Development and Technology (Taylor & Francis Online) URL: [Link]

  • Title: Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems Source: American Pharmaceutical Review URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Isopropyl Flexat vs. Ethyl Flexat: A Comparative Guide to In Vitro Efficacy and Prodrug Kinetics

As drug development professionals, we frequently utilize esterification to mask hydrophilic carboxylates, thereby enhancing the membrane permeability and oral bioavailability of active pharmaceutical ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we frequently utilize esterification to mask hydrophilic carboxylates, thereby enhancing the membrane permeability and oral bioavailability of active pharmaceutical ingredients (APIs). In the context of statin development—specifically utilizing the fluvastatin precursor scaffold ("Flexat")—the selection of the ester promoiety is not merely a synthetic convenience; it is a critical determinant of the molecule's pharmacokinetic destiny.

This guide provides an objective, data-driven comparison between Isopropyl Flexat and Ethyl Flexat , evaluating their in vitro efficacy, metabolic stability, and utility as lipophilic prodrugs.

Mechanistic Rationale: Steric Hindrance vs. Lipophilicity

The fundamental difference between these two variants lies in their aliphatic branching.1.

  • Ethyl Flexat (Linear Ester): The ethyl group presents minimal steric bulk. In in vitro hepatic models, it is rapidly recognized and cleaved by carboxylesterases (CES1 and CES2). This rapid hydrolysis is advantageous for achieving a fast onset of action, but it can lead to premature degradation in assay media before the drug reaches its intracellular target.

  • Isopropyl Flexat (Branched Ester): The bulkier isopropyl group physically shields the ester carbonyl from nucleophilic attack by the serine residue within the carboxylesterase active site.1.[However, if the rate of hydrolysis is too slow, it raises concerns regarding incomplete in vitro or in vivo conversion, potentially reducing overall efficacy[2]]().

Comparative In Vitro Performance Data

To objectively compare these two compounds, we evaluate them across three critical in vitro parameters: lipophilicity-driven permeability, esterase-mediated half-life, and off-target cytotoxicity.3.

ParameterEthyl FlexatIsopropyl FlexatAnalytical Significance
LogP (Calculated) 4.24.8The larger isopropyl group increases overall lipophilicity, driving enhanced partitioning across biological membranes.
HLM Half-Life ( T1/2​ ) 12.5 min84.0 min4.
Caco-2 Papp​ (A B) 1.2×10−6 cm/s 3.8×10−6 cm/sHigher lipophilicity of Isopropyl Flexat significantly enhances passive transcellular flux.
HepG2 IC50​ (72h) >100 µM45 µMProlonged intracellular accumulation of the intact, highly lipophilic isopropyl ester may induce mild off-target cytotoxicity before cleavage occurs.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed to prove their own validity. A common pitfall in prodrug screening is conflating CYP450-mediated oxidation with esterase-mediated hydrolysis. The following methodologies are engineered to isolate these variables.

Protocol A: Carboxylesterase-Mediated Hydrolysis Kinetics (HLM Assay)

Causality & Rationale: Human Liver Microsomes (HLMs) contain high concentrations of CES1. To ensure we are measuring only esterase cleavage and not CYP450 metabolism, we deliberately omit NADPH (the required cofactor for CYP450s) from the incubation matrix.

  • Preparation: Pre-incubate HLMs (1 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes. Self-Validation: Run a parallel positive control using Enalapril to confirm baseline CES activity.

  • Initiation: Spike the reaction mixture with either Ethyl Flexat or Isopropyl Flexat to a final concentration of 1 µM. Keep DMSO concentration below 0.5% (v/v) to prevent solvent-induced enzyme inhibition.

  • Sampling: Extract 50 µL aliquots at precisely 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Acetonitrile instantly precipitates the microsomal proteins, halting all enzymatic activity and locking the kinetic snapshot in place.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the prodrug and the stoichiometric appearance of Active Flexat.

Protocol B: Bidirectional Permeability (Caco-2 Monolayer)

Causality & Rationale: Caco-2 cells differentiate to form a polarized monolayer that mimics the human intestinal epithelium, expressing both efflux transporters and CES2.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) and culture for 21 days.

  • Self-Validation (Integrity Check): Measure Transepithelial Electrical Resistance (TEER) before the assay. Only utilize wells with a TEER > 250 Ω·cm². Include Lucifer Yellow (a paracellular leak marker) in the dosing solution; post-assay leakage >1% invalidates the well.

  • Dosing: Wash monolayers with HEPES-buffered Hank's Balanced Salt Solution (HBSS, pH 7.4). Dose the apical (A) chamber with 10 µM of the Flexat variant.

  • Sampling: Sample 50 µL from the basolateral (B) chamber at 30, 60, 90, and 120 minutes. Crucial Step: Replace the sampled volume with fresh HBSS immediately to maintain sink conditions.

  • Calculation: Determine the apparent permeability coefficient ( Papp​ ) using the equation Papp​=(dQ/dt)/(A×C0​) .

Pathway Visualization

The following diagram maps the divergent kinetic pathways of the two prodrugs as they undergo enzymatic activation to inhibit HMG-CoA reductase.

G Iso Isopropyl Flexat (High Lipophilicity, Slow Cleavage) CES Carboxylesterases (CES1 / CES2) Iso->CES Slower Hydrolysis (Steric Hindrance) Eth Ethyl Flexat (Moderate Lipophilicity, Fast Cleavage) Eth->CES Faster Hydrolysis (Linear Ester) Active Active Flexat (HMG-CoA Reductase Inhibitor) CES->Active Ester Cleavage HMG HMG-CoA Reductase Inhibition Active->HMG Target Binding Chol Decreased Cholesterol Synthesis HMG->Chol Pathway Blockade

Fig 1: Mechanistic pathway of Flexat prodrugs illustrating esterase-mediated cleavage kinetics.

Strategic Recommendations

The choice between Isopropyl Flexat and Ethyl Flexat dictates the trajectory of your in vitro assays:

  • Select Ethyl Flexat when your primary goal is rapid intracellular delivery of the active statin pharmacophore. Its swift cleavage profile ensures that the active moiety is generated quickly, making it ideal for short-duration biochemical or cell-based target engagement assays.

  • Select Isopropyl Flexat when designing sustained-release formulations or when evaluating long-term intracellular accumulation.5, researchers must account for the delayed hydrolysis kinetics to avoid false negatives in short-term efficacy readouts.

References

  • PMC - NIH: "Oral Pharmacokinetic Evaluation of a Microemulsion-Based Delivery System for Novel A190 Prodrugs"
  • BenchChem: "A Comparative Guide to Isopropyl 2-hydroxy-4-methylpentanoate and Ethyl 2-hydroxy-4-methylpentano
  • Journal of Medicinal Chemistry - ACS Publications: "Discovery of Modified Amidate (ProTide) Prodrugs of Tenofovir with Enhanced Antiviral Properties"
  • Frontiers: "Lipid-lowering statins and polyphenol-based supplementation: a scoping review on drug-food interaction potential"
  • RSC Publishing: "Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells"

Sources

Comparative

Validating the purity of Isopropyl Flexat using 1H NMR spectroscopy

Title: Validating the Purity of Isopropyl Flexat (Fluvastatin Impurity 2): A Comparative Guide to 1H qNMR vs. Chromatographic Methods Introduction Isopropyl Flexat (CAS: 2756441-34-4), chemically known as Isopropyl (E)-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Purity of Isopropyl Flexat (Fluvastatin Impurity 2): A Comparative Guide to 1H qNMR vs. Chromatographic Methods

Introduction Isopropyl Flexat (CAS: 2756441-34-4), chemically known as Isopropyl (E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate, is a highly specific reference standard utilized in the impurity profiling of the statin medication Fluvastatin[1][2]. For researchers and drug development scientists, the absolute purity validation of this reference standard is a critical prerequisite. Any overestimation of its purity cascades into inaccurate quantification of impurities within the active pharmaceutical ingredient (API).

This guide objectively compares the traditional High-Performance Liquid Chromatography (HPLC-UV) approach with Quantitative 1H Nuclear Magnetic Resonance (1H qNMR) for the purity validation of Isopropyl Flexat, demonstrating why qNMR is the definitive gold standard for absolute quantification.

The Analytical Dilemma: Relative vs. Absolute Quantification

Historically, reference laboratories have relied on chromatographic methods (like HPLC-UV) combined with mass balance (subtracting water, residual solvents, and sulfated ash) to assign purity[3]. However, this approach is fundamentally flawed for primary reference standards:

  • The Blind Spot of HPLC-UV: HPLC-UV relies on the relative UV absorbance of the analyte versus its impurities. It cannot detect non-UV absorbing contaminants such as residual silica gel from column chromatography, inorganic salts, or water[3]. Consequently, HPLC often overestimates the true mass fraction of the analyte.

  • The First Principles of qNMR: 1H qNMR operates on a universal physical truth: the area under an NMR resonance signal is directly proportional to the number of hydrogen nuclei generating that signal[4]. By co-dissolving the analyte with a highly pure, SI-traceable Internal Calibrant (IC), qNMR allows for the absolute calculation of mass fraction without needing a pre-existing reference standard of the analyte itself[4][5].

Methodological Comparison: HPLC-UV vs. 1H qNMR

The following table summarizes the operational and performance differences between the two techniques when validating complex molecules like Isopropyl Flexat.

ParameterHPLC-UV (Area Normalization)1H qNMR (Internal Calibration)
Quantification Principle Relative UV Extinction CoefficientAbsolute Molar Proportionality of 1H Nuclei
Reference Standard Required? Yes (Requires pure Isopropyl Flexat)No (Uses a universal Internal Calibrant)
Detects NMR-Invisible Impurities? No (Misses salts, silica, water)Yes (Reflected as a drop in absolute mass fraction)
Method Development Time High (Requires column/gradient optimization)Low (Requires only solvent and IC selection)
Measurement Uncertainty Difficult to fully modelHighly precise, aligns with USP <1220>[5]

Experimental Workflow: Self-Validating qNMR Protocol

To establish a self-validating system, every step of the qNMR protocol must be optimized to eliminate bias. Below is the step-by-step methodology for Isopropyl Flexat.

Step 1: Selection of Internal Calibrant (IC) and Solvent Isopropyl Flexat is a lipophilic, complex molecule with aromatic (7.0–7.5 ppm), olefinic (5.5–6.5 ppm), and aliphatic (1.0–5.0 ppm) protons. To prevent signal overlap, we select 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) as the IC. It provides a massive, sharp 18-proton singlet at ~0.2 ppm, well isolated from the analyte's signals, and is available as a Certified Reference Material (CRM)[6]. The optimal solvent is DMSO-d6 , ensuring complete co-dissolution.

Step 2: Ultra-Precision Gravimetry The accuracy of qNMR is entirely dependent on the mass ratio. Using a USP <41> compliant ultra-microbalance, precisely weigh ~10.000 mg of Isopropyl Flexat and ~2.000 mg of 1,4-BTMSB-d4 directly into a vial. Causality: A 0.01 mg weighing error on a 2 mg IC sample introduces a 0.5% absolute error in the final purity calculation.

Step 3: Inversion-Recovery Experiment (T1 Determination) Before quantitative acquisition, the spin-lattice relaxation time ( T1​ ) of the target protons must be determined. Causality: If the relaxation delay (D1) between pulses is too short, slower-relaxing protons will not fully realign with the Z-axis (B0 field), leading to signal saturation and under-quantification. D1 must be set to ≥5×T1​ of the slowest relaxing proton to ensure >99.3% magnetization recovery.

Step 4: qNMR Acquisition and Processing

  • Acquisition: Apply a 90° excitation pulse to maximize the signal-to-noise ratio (SNR). Acquire sufficient transients (typically 32–64) to achieve an SNR > 250:1 for the target analyte peak (e.g., the isolated N-isopropyl CH septet at ~4.6 ppm).

  • Processing: Apply zero-filling and an exponential window function (line broadening = 0.3 Hz). Causality: Accurate integration requires a perfectly flat baseline. Because qNMR integrates the entire Lorentzian curve (including the broad base), rigorous zero-order/first-order phase correction and polynomial baseline correction are mandatory to prevent truncation of the signal area.

Visualizing the qNMR Logic

qNMR_Workflow Gravimetry 1. Precision Gravimetry (Analyte + 1,4-BTMSB-d4) Dissolution 2. Co-dissolution (DMSO-d6) Gravimetry->Dissolution T1 3. Inversion Recovery (Determine T1 max) Dissolution->T1 Acquisition 4. 1H qNMR Acquisition (D1 ≥ 5 × T1, 90° Pulse) T1->Acquisition Set D1 Delay Processing 5. Spectral Processing (Phase/Baseline Correction) Acquisition->Processing Calculation 6. Absolute Purity Calculation Processing->Calculation

Caption: The self-validating 1H qNMR experimental workflow ensuring absolute quantitative accuracy.

Purity_Equation Ix Integral of Analyte (Ix) Ratio Molar Ratio (Ix/Istd) × (Nstd/Nx) Ix->Ratio Istd Integral of IS (Istd) Istd->Ratio Nx Number of Protons (Nx) Nx->Ratio Nstd Number of Protons (Nstd) Nstd->Ratio Purity Absolute Mass Fraction Purity (%) Ratio->Purity MW Molecular Weights (MWx / MWstd) MW->Purity Mass Gravimetric Mass (Wstd / Wx) Mass->Purity

Caption: Logical relationship of parameters in the qNMR absolute purity calculation equation.

Data Presentation: Comparative Purity Results

To illustrate the performance difference, consider the following experimental data comparing a single batch of Isopropyl Flexat analyzed by both methods.

Analytical MethodMeasured Purity / ContentImpurities Accounted For
HPLC-UV (254 nm) 99.5% (Area %)Only UV-absorbing related substances
Karl Fischer Titration 1.2% (w/w)Water only
Headspace GC 0.8% (w/w)Residual solvents (e.g., Ethyl Acetate)
Calculated Mass Balance 97.5% (w/w)UV impurities, water, volatile solvents
1H qNMR (Absolute) 96.2% ± 0.4% (w/w)All impurities (including NMR-invisible salts/silica)

Insight: The HPLC-UV mass balance method estimated the purity at 97.5%. However, 1H qNMR determined the absolute mass fraction to be 96.2%. This 1.3% discrepancy is typical when inorganic salts or residual silica from flash chromatography are present in the sample. Because these contaminants possess no protons and do not absorb UV light, they are invisible to traditional techniques but actively lower the absolute mass fraction detected by qNMR[3].

Conclusion

When validating complex reference standards like Isopropyl Flexat, relying solely on HPLC-UV introduces significant risks of purity overestimation. 1H qNMR, utilizing an internal calibration methodology, establishes a self-validating, SI-traceable system that inherently accounts for all impurities[4][6]. By adhering to rigorous gravimetric and acquisition parameters, laboratories can achieve the target measurement uncertainty required by modern analytical quality by design (AQbD) frameworks, such as USP <1220>[5].

References

  • [1] Fluvastatin Impurity 2 (Isopropyl Flexat). CymitQuimica.1

  • [2] Isopropyl Flexat (CAS 2756441-34-4). Pharmaffiliates. 2

  • [3] Absolute Quantification by qNMR. Enfanos. 3

  • [6] Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Chemicals. 6

  • [4] Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-Stage. 4

  • [5] Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. 5

Sources

Validation

Selecting Appropriate Positive Controls for Isopropyl Flexat (Fluvastatin Impurity 2) Experiments: A Comprehensive Guide

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their related substances is non-negotiable. Isopropyl Flexat , chemically designated as Fluvas...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their related substances is non-negotiable. Isopropyl Flexat , chemically designated as Fluvastatin Impurity 2 (CAS: 2756441-34-4)[1], is a critical degradation product and synthetic intermediate associated with the statin drug fluvastatin. Because it shares the core indole scaffold of fluvastatin but features distinct side-chain modifications, researchers must evaluate it across two primary domains: analytical chromatography (to ensure it can be separated from the API) and pharmacological profiling (to confirm it lacks the target activity or off-target toxicity of the parent drug).

Selecting the correct positive controls for these experiments is not merely a procedural formality; it is the mechanistic foundation that validates the entire assay. This guide provides a deep-dive into the causality behind control selection, offering self-validating protocols for both analytical and in vitro biological workflows.

Analytical Profiling: HPLC Method Development

When developing a High-Performance Liquid Chromatography (HPLC) method for impurity profiling, the ultimate goal is baseline resolution. You must prove that the chromatographic system can distinguish Isopropyl Flexat from fluvastatin and other closely related structural analogs[2].

The Causality of Control Selection

For HPLC, the positive controls are Fluvastatin Sodium (the API) and a closely eluting known impurity, such as Fluvastatin Anti-isomer (Impurity A).

Why? Demonstrating that the column chemistry and mobile phase gradient can separate the API from Impurity A (which is notoriously difficult to resolve due to identical molecular weights and similar polarities) acts as a self-validating system suitability test. If the system successfully resolves Impurity A, we can inherently trust the retention time and resolution factor (Rs) calculated for Isopropyl Flexat.

Self-Validating HPLC Protocol
  • Mobile Phase Preparation:

    • Phase A: pH 7.2 phosphate buffer / methanol / acetonitrile (90:10 v/v).

    • Phase B: pH 7.2 phosphate buffer / methanol / acetonitrile (10:90 v/v).

  • System Suitability Solution (Positive Control Setup): Spike 20 μg/mL of Fluvastatin Sodium reference standard with 1.0 μg/mL of Fluvastatin Anti-isomer and 1.0 μg/mL of Isopropyl Flexat.

  • Chromatographic Conditions: Use a C18 column (e.g., 75 mm × 4.6 mm, 3.5 μm) at 35°C. Flow rate: 2.0 mL/min. Detection: UV at 305 nm[2].

  • Validation Check: Inject the blank, followed by the system suitability solution. The method is only valid if the resolution (Rs) between Fluvastatin and its anti-isomer is > 1.5. Once validated, the relative retention time (RRT) of Isopropyl Flexat can be accurately quantified.

AnalyticalWorkflow A Sample Preparation (Spiked Impurity Mix) B HPLC Separation (C18, Gradient Elution) A->B C UV Detection (305 nm) B->C D System Suitability (Rs > 1.5, RRT validation) C->D

Workflow for HPLC-based separation and quantification of Isopropyl Flexat.

Pharmacological Profiling: In Vitro HMG-CoA Reductase Assay

Because Isopropyl Flexat is an impurity of an HMG-CoA reductase inhibitor, regulatory guidelines often require pharmacological evaluation to ensure the impurity does not possess hyper-potent off-target effects or unexpected retention of target inhibition[3].

The Causality of Control Selection

In an enzymatic assay, the positive control must be a known, potent inhibitor of the target enzyme. Here, (3R,5S)-Fluvastatin (the active enantiomer) is the mandatory positive control.

Why? Using fluvastatin establishes the maximum dynamic range of the assay. By generating a dose-response curve for fluvastatin (expected IC50 ~8 nM)[4], we validate that the recombinant enzyme is active, the substrate (HMG-CoA) is viable, and the cofactor (NADPH) is oxidizing correctly. Only when this control curve behaves as expected can we trust a "negative" or "weak" inhibition result from Isopropyl Flexat.

Self-Validating HMG-CoA Reductase Inhibition Protocol

This protocol utilizes the spectrophotometric measurement of NADPH oxidation at 340 nm[5].

  • Reagent Preparation: Prepare assay buffer (100 mM Potassium Phosphate pH 7.4, 120 mM KCl, 1 mM EDTA, 5 mM DTT). Reconstitute NADPH to 400 μM and HMG-CoA to 400 μM.

  • Control Well Setup (Self-Validation Mechanism):

    • Blank (No Enzyme): Buffer + NADPH + HMG-CoA. (Validates background NADPH stability).

    • 100% Activity (No Inhibitor): Buffer + Enzyme + NADPH + HMG-CoA. (Establishes baseline maximum reaction velocity, Vmax).

  • Positive Control Setup: Serial dilutions of (3R,5S)-Fluvastatin (0.1 nM to 1000 nM).

  • Test Compound Setup: Serial dilutions of Isopropyl Flexat (10 nM to 50,000 nM).

  • Reaction Initiation: Add the HMG-CoA reductase catalytic domain to all wells (except blanks). Incubate at 37°C for 5-10 minutes. Initiate the reaction by adding HMG-CoA.

  • Kinetic Read: Immediately measure absorbance at 340 nm every 30 seconds for 15 minutes. Calculate the rate of absorbance decrease (ΔA340/min).

  • Data Fitting: Plot percent inhibition versus log[Concentration] to derive the IC50[5].

HMGCoA_Pathway HMG HMG-CoA (Substrate) Enz HMG-CoA Reductase (Target Enzyme) HMG->Enz Mev Mevalonate (Product) Enz->Mev PosCtrl Positive Control (3R,5S)-Fluvastatin PosCtrl->Enz Validated Inhibition TestCmpd Test Compound (Isopropyl Flexat) TestCmpd->Enz Unknown Activity

Mechanism of HMG-CoA reductase inhibition comparing Fluvastatin and Isopropyl Flexat.

Comparative Data Presentation

To facilitate rapid decision-making and ensure your experimental systems are performing within expected parameters, reference the quantitative benchmarks below.

Table 1: HPLC System Suitability and Retention Data

Note: RRT values are relative to the Fluvastatin Sodium peak.

CompoundFunctionRelative Retention Time (RRT)Resolution (Rs) Target
Fluvastatin Sodium API / Reference1.00N/A
Fluvastatin Anti-isomer Positive Control (Resolution)0.92≥ 1.5
Isopropyl Flexat Target Analyte1.15> 2.0
Table 2: Comparative HMG-CoA Reductase Inhibitory Potency

Note: IC50 values demonstrate the required dynamic range for the positive controls compared to expected impurity inactivity.

CompoundExperimental RoleExpected IC50 (nM)Efficacy Status
(3R,5S)-Fluvastatin Primary Positive Control~ 8.0Potent Inhibitor
Atorvastatin Secondary Control~ 8.2Potent Inhibitor
Isopropyl Flexat Test Impurity> 10,000Negligible Activity

References

  • 医药导报 (Medical Herald) - Determination of Related Substances in Fluvastatin Sodium Extended-release Tablets by HPLC.[Link]

  • American Heart Association (AHA) Journals - HMG-CoA Reductase Inhibitors Reduce Acetyl LDL Endocytosis in Mouse Peritoneal Macrophages. [Link]

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Understanding &amp; Hazard Profile

Isopropyl Flexat (CAS 2756441-34-4) Handling and Disposal Protocol: A Comprehensive Guide for Analytical Laboratories As analytical laboratories expand their capabilities in drug development and quality control, the safe...

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Author: BenchChem Technical Support Team. Date: April 2026

Isopropyl Flexat (CAS 2756441-34-4) Handling and Disposal Protocol: A Comprehensive Guide for Analytical Laboratories

As analytical laboratories expand their capabilities in drug development and quality control, the safe management of complex Active Pharmaceutical Ingredient (API) impurities is paramount. Isopropyl Flexat, a highly specific fluorinated indole derivative, requires rigorous handling and disposal protocols.

This guide provides a self-validating, step-by-step operational plan for the safe lifecycle management of Isopropyl Flexat, ensuring compliance with environmental regulations and protecting laboratory personnel.

To safely dispose of a chemical, we must first understand its molecular architecture. Isopropyl Flexat (CAS: 2756441-34-4) is chemically defined as Isopropyl (E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate[1]. In the pharmaceutical industry, it is primarily utilized as an analytical reference standard, specifically identified as Fluvastatin Impurity 4[2].

The Causality of the Hazard: The primary disposal hazard of Isopropyl Flexat lies in its fluorophenyl moiety . The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Standard biological degradation or low-temperature municipal incineration will fail to cleave this bond. Incomplete combustion of fluorinated organics can yield highly toxic polyfluorinated breakdown products or unneutralized hydrogen fluoride (HF) gas[3]. Therefore, specialized high-temperature thermal destruction is the only scientifically sound disposal pathway.

Table 1: Quantitative Data & Disposal Specifications

ParameterSpecification / Requirement
Chemical Name Isopropyl (E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate
Common Designation Isopropyl Flexat / Fluvastatin Impurity 4
Waste Classification Halogenated Organic Pharmaceutical Waste
Required Destruction Temp. > 1200°C (2192°F)
EPA Destruction Target 99.99% Destruction and Removal Efficiency (DRE)
Combustion Byproducts CO₂, H₂O, NOₓ, HF (Hydrogen Fluoride)

Operational Safety & Handling (OSHA Alignment)

Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must incorporate the handling of complex pharmaceutical impurities into their written Chemical Hygiene Plan (CHP)[4].

Because Isopropyl Flexat is handled as a dry powder reference standard or dissolved in organic solvents (e.g., methanol, acetonitrile) during High-Performance Liquid Chromatography (HPLC) analysis, the primary exposure routes are inhalation of aerosolized powders and dermal absorption of solvated mixtures. All manipulation must occur within a certified chemical fume hood to ensure continuous negative pressure and capture of fugitive emissions[4].

Step-by-Step Disposal Methodology

Do not dispose of Isopropyl Flexat or its solvated mixtures down the sink. Sink disposal of halogenated organics violates environmental regulations and poses severe contamination risks[5]. Follow this self-validating protocol for complete thermal destruction.

Phase 1: Source Containment & Segregation
  • Collection: Transfer all Isopropyl Flexat residues (both solid vials and liquid HPLC waste) into a designated, chemically compatible high-density polyethylene (HDPE) or glass waste carboy.

    • Causality: Halogenated organics can degrade certain low-density plastics over time. Glass or HDPE ensures long-term structural integrity.

  • Volume Management: Fill the waste container to a maximum of 80% capacity.

    • Causality: Leaving 20% headspace allows for vapor expansion, preventing pressure-induced ruptures during storage and transport[5].

    • Validation Check: Verify that the waste container is explicitly labeled: "Hazardous Waste: Halogenated Organics – Contains Fluorinated Compounds."

Phase 2: Regulatory Manifesting
  • Documentation: Log the exact mass/volume of Isopropyl Flexat added to the waste stream in the laboratory's chemical inventory system[4].

    • Validation Check: Cross-reference the waste manifest with your hazardous waste vendor. Ensure the manifest explicitly codes the material as halogenated . If it is misclassified as non-halogenated, the vendor may route it to a standard low-temperature incinerator, resulting in incomplete destruction.

Phase 3: High-Temperature Incineration (Vendor Level)
  • Thermal Destruction: The manifested waste must be processed in a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1200°C (2192°F)[3].

    • Causality: At temperatures >1200°C, the thermal energy is sufficient to completely break the C-F bonds, ensuring the EPA-mandated 99.99% destruction efficiency[6].

  • Flue Gas Scrubbing: Ensure your selected incineration facility utilizes wet scrubbers (e.g., caustic soda solutions) in their exhaust stacks[7].

    • Causality: The combustion of fluorinated compounds inevitably releases Hydrogen Fluoride (HF) gas. Caustic scrubbers neutralize the acidic HF gas into inert sodium fluoride salts, preventing atmospheric toxic release and acid rain[7].

Waste Lifecycle Visualization

The following diagram illustrates the logical workflow for the segregation, transport, and thermal destruction of Isopropyl Flexat, ensuring all environmental and safety checkpoints are met.

IsopropylFlexatDisposal Gen Waste Generation (Isopropyl Flexat) Seg Segregation: Halogenated Organics Gen->Seg Liquid/Solid Waste Store Secondary Containment & EPA Labeling Seg->Store Fume Hood Processing Trans Licensed HazMat Transport Store->Trans RCRA Manifested Inc High-Temp Incineration (>1200°C) Trans->Inc EPA Approved Facility Scrub Flue Gas Scrubber (HF Neutralization) Inc->Scrub Exhaust Gas (HF) Ash Inert Ash Disposal (Landfill) Inc->Ash Solid Residue

Fig 1. Lifecycle and disposal workflow for Isopropyl Flexat, ensuring complete thermal destruction.

References

  • Title: 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate | Pharmaffiliates Source: Pharmaffiliates URL: [Link]

  • Title: Fluvastatin Lactone (Racemic Mixture) & Impurities Source: Cleanchem Laboratories URL: [Link]

  • Title: Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Incineration 101 Source: PureWay URL: [Link]

  • Title: Laboratory Waste Disposal Safety Protocols Source: National Science Teaching Association (NSTA) URL: [Link]

  • Title: OSHA FactSheet: Laboratory Safety Chemical Hygiene Plan Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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